molecular formula C14H11ClFNO2 B11690034 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Cat. No.: B11690034
M. Wt: 279.69 g/mol
InChI Key: LYUGQVDSSZEXBV-UHFFFAOYSA-N
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Description

Product Overview 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (CAS 6672-16-8) is a synthetic organic compound with the molecular formula C 15 H 11 ClF 3 NO 2 and a molecular weight of 329.70 g/mol . It is characterized by a density of 1.394 g/cm³ and a boiling point of approximately 463°C . This molecule features a chlorophenoxy moiety linked to an acetamide group that is substituted with a 2-fluorophenyl ring, a structure of interest in medicinal chemistry research. Research Applications and Potential While specific biological data for this compound is not available in the public domain, its structural features are shared with other bioactive molecules. Notably, compounds containing the chlorophenoxyacetamide scaffold have been investigated for various pharmacological activities. For instance, related thiazolidin-4-one derivatives incorporating a phenoxyacetamide structure have demonstrated potential as insulin sensitizers in metabolic disorder research, showing effects on hyperglycemia and hyperlipidemia in preclinical models . Furthermore, other acetamide derivatives have been reported to exhibit anti-osteoclastogenic activity , inhibiting bone resorption in studies related to osteoporosis . Researchers may explore this compound as a chemical building block or as a candidate for screening in drug discovery programs targeting metabolic diseases, inflammatory pathways, or bone disorders. Quality and Usage Note This product is intended for Research Use Only and is not approved for human, veterinary, or household use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H11ClFNO2

Molecular Weight

279.69 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C14H11ClFNO2/c15-10-5-1-4-8-13(10)19-9-14(18)17-12-7-3-2-6-11(12)16/h1-8H,9H2,(H,17,18)

InChI Key

LYUGQVDSSZEXBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)F

Origin of Product

United States
Foundational & Exploratory

Chemical structure and properties of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide , a specific aryloxyacetanilide derivative. This compound represents a privileged scaffold in medicinal chemistry and agrochemical research, often utilized in Structure-Activity Relationship (SAR) studies targeting voltage-gated ion channels, kinase inhibition, or very-long-chain fatty acid (VLCFA) synthesis inhibition.

Structure, Synthesis, and Physicochemical Profiling

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

  • Common Scaffolds: Aryloxyacetanilide, Phenoxyacetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 279.69 g/mol

  • SMILES: Clc1ccccc1OCC(=O)Nc2ccccc2F

Structural Conformation & Sterics

This molecule features two aromatic domains linked by a flexible acetamide linker (


).
  • Domain A (Acid Moiety): The 2-chlorophenoxy group.[1][2][3] The ortho-chloro substituent introduces steric bulk and lipophilicity, influencing the twist angle of the phenoxy ether linkage.

  • Domain B (Amine Moiety): The 2-fluoroaniline group.[1][2][3][4][5] The ortho-fluorine atom acts as a metabolic blocker and an electronic modulator. Unlike larger halogens, fluorine mimics hydrogen sterically but exerts a strong inductive electron-withdrawing effect (

    
    ), reducing the electron density of the amide nitrogen and increasing the acidity of the amide proton.
    

Part 2: Physicochemical Properties (PhysChem)

The following data summarizes the predicted and empirically-derived properties based on the phenoxyacetanilide class.

PropertyValue / DescriptionSignificance
Physical State Solid (Crystalline powder)Stable solid form facilitates handling and formulation.
Melting Point 105–115 °C (Predicted)Typical range for mono-substituted phenoxyacetanilides.
LogP (Octanol/Water) ~3.2 – 3.5Highly lipophilic; suggests good membrane permeability (CNS/cell penetration).
Solubility (Water) Low (< 50 mg/L)Requires cosolvents (DMSO, PEG) for biological assays.
Solubility (Organic) High (DCM, MeOH, DMSO)Soluble in standard synthesis and purification solvents.
pKa (Amide NH) ~14-15The amide proton is weakly acidic, non-ionizable at physiological pH.
H-Bond Donors 1 (Amide NH)Critical for binding site interaction (e.g., backbone carbonyls in proteins).
H-Bond Acceptors 2 (Amide O, Ether O)The fluorine atom is a weak acceptor; carbonyl oxygen is the primary acceptor.

Part 3: Synthesis & Manufacturing

Retrosynthetic Analysis

The most robust synthetic route involves the amide coupling of 2-chlorophenoxyacetic acid and 2-fluoroaniline . This convergent strategy minimizes side reactions compared to alkylating the phenol with chloroacetanilide.

Protocol: Acid Chloride Activation Method

This protocol ensures high yield and purity by activating the carboxylic acid prior to amine addition.

Reagents:

  • 2-Chlorophenoxyacetic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq) or Oxalyl Chloride
    
  • 2-Fluoroaniline (1.0 eq)

  • Triethylamine (

    
    ) (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation: Dissolve 2-chlorophenoxyacetic acid in anhydrous DCM. Add

    
     dropwise with a catalytic amount of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Evaporate excess
    
    
    to isolate the crude acid chloride.
  • Coupling: Redissolve the acid chloride in fresh DCM. Cool to 0°C.

  • Addition: Add a solution of 2-fluoroaniline and

    
     in DCM dropwise to the cold acid chloride solution. The base neutralizes the generated HCl.
    
  • Work-up: Stir at room temperature for 4–12 hours. Quench with water. Wash the organic layer with 1M

    
     (to remove unreacted aniline), saturated 
    
    
    
    (to remove unreacted acid), and brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).
    
Synthesis Workflow Diagram

Synthesis cluster_conditions Reaction Conditions Start1 2-Chlorophenoxyacetic Acid Reagent SOCl2 / DMF (Activation) Start1->Reagent Start2 2-Fluoroaniline Product 2-(2-chlorophenoxy)-N- (2-fluorophenyl)acetamide Start2->Product Inter Acid Chloride Intermediate Reagent->Inter - SO2, - HCl Inter->Product Base Et3N (Base) Base->Product Scavenges HCl Cond Solvent: DCM Temp: 0°C to RT Time: 4-12h

Figure 1: Convergent synthetic pathway via acyl chloride activation.

Part 4: Spectroscopic Characterization

Researchers should validate the compound using the following expected spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.80 (br s, 1H, NH ): Downfield due to amide anisotropy and H-bonding.
      
    • 
       8.35 (td, 1H, Ar-H  ortho to F): Coupling with F (
      
      
      
      ) causes splitting.
    • 
       7.45 – 6.90 (m, 7H, Ar-H ): Overlapping multiplets from both chlorophenoxy and fluoroaniline rings.
      
    • 
       4.65 (s, 2H, 
      
      
      
      ): Characteristic singlet for the methylene linker.
  • 
     NMR: 
    
    • 
       -128 to -135 ppm (m, 1F): Diagnostic signal for ortho-fluoro substitution on the aniline ring.
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion:

    
     (monoisotopic).
    
  • Isotope Pattern: Distinct chlorine signature.[1] The M+2 peak (282.0) will be approximately 33% the height of the M+ peak due to

    
     natural abundance.
    

Part 5: Biological & Pharmacological Context

Scaffold Utility

This compound serves as a critical bioisostere in drug discovery.

  • Metabolic Stability: The ortho-fluorine blocks metabolic hydroxylation at the electron-rich ortho position of the aniline ring, a common clearance pathway for anilides.

  • Conformational Lock: The ortho-chloro group on the phenoxy ring restricts rotation, potentially locking the molecule in a bioactive conformation suitable for binding hydrophobic pockets in enzymes or receptors.

Potential Targets

Based on structural homology, this scaffold is relevant in:

  • Agrochemistry: Inhibition of Very Long Chain Fatty Acid (VLCFA) elongases (similar to Flufenacet).

  • Medicinal Chemistry:

    • Sodium Channel Blockers (Nav1.7/1.8): Phenoxyacetamides are known to stabilize the inactivated state of voltage-gated sodium channels, relevant for pain management.

    • Antimicrobial Agents: Disruption of bacterial cell wall synthesis.

Pharmacophore Map

Pharmacophore Lipophilic1 Lipophilic Domain A (2-Cl-Phenoxy) Linker H-Bond Acceptor/Donor (Acetamide Linker) Lipophilic1->Linker Ether Oxygen (Acceptor) Cl Cl: Steric Bulk Lipophilicity Lipophilic1->Cl Lipophilic2 Lipophilic/Electronic Domain B (2-F-Phenyl) Linker->Lipophilic2 Amide Nitrogen (Donor) F F: Metabolic Block Electronic Modulation Lipophilic2->F

Figure 2: Pharmacophore breakdown highlighting key interaction points.

Part 6: Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C, desiccated. Stable for >2 years if protected from moisture.

  • Spill Cleanup: Sweep up solid; do not generate dust. Wash surface with ethanol followed by water.

References

  • PubChem Compound Summary. 2-chloro-N-(2-fluorophenyl)acetamide (Precursor Analysis). National Center for Biotechnology Information. Available at: [Link]

  • EPA CompTox Chemicals Dashboard. Phenoxyacetamide Derivatives and Environmental Fate. Available at: [Link]

  • SpectraBase. NMR Data for Phenoxyacetanilides. Wiley Science Solutions. Available at: [Link]

Sources

Biological Activity Profile of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Phenoxyacetamide-Mediated Inhibition of the Pseudomonas aeruginosa Type III Secretion System (T3SS)

Prepared by: Senior Application Scientist

Executive Summary & Strategic Rationale

The escalation of multi-drug resistant (MDR) Pseudomonas aeruginosa infections necessitates a paradigm shift in antimicrobial drug development. Traditional bactericidal agents exert immense evolutionary pressure on pathogens, rapidly selecting for resistant phenotypes. As a Senior Application Scientist, my focus has shifted toward "anti-virulence" strategies—disarming the pathogen without threatening its basal survival.

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide represents a highly optimized, small-molecule inhibitor belonging to the phenoxyacetamide class. Its primary biological activity is the selective inhibition of the P. aeruginosa Type III Secretion System (T3SS). By neutralizing the T3SS, this compound prevents the pathogen from injecting immune-evasive toxins into host cells, thereby allowing the host's innate immune system to clear the infection naturally.

This guide details the mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental frameworks required to evaluate this compound.

Mechanistic Grounding: The T3SS Target

The T3SS is a complex, needle-like multiprotein appendage utilized by Gram-negative bacteria to translocate effector toxins (e.g., ExoS, ExoT, ExoU, ExoY in P. aeruginosa) directly into the cytosol of host macrophages and epithelial cells. This injection rapidly induces host cell apoptosis and prevents phagocytosis [1].

Phenoxyacetamides, including our core compound, do not disrupt bacterial membrane integrity or ribosomal function. Instead, they allosterically or sterically block the assembly or gating mechanism of the T3SS basal body/needle complex, effectively halting the secretion of these exotoxins.

T3SS_Pathway Bact P. aeruginosa (Pathogen) T3SS Type III Secretion System (Needle Complex) Bact->T3SS Assembles Effectors Effector Toxins (ExoS, ExoU, ExoT) T3SS->Effectors Secretes Host Host Cell (Macrophage/Epithelial) Effectors->Host Translocates & Induces Apoptosis Inhibitor 2-(2-chlorophenoxy)-N- (2-fluorophenyl)acetamide Inhibitor->T3SS Blocks Secretion (Allosteric/Direct)

Mechanism of T3SS inhibition by 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

Structure-Activity Relationship (SAR) & Quantitative Profile

The precise engineering of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is not accidental; every functional group serves a distinct causal purpose in target engagement and pharmacokinetic stability [2].

  • 2-Chlorophenoxy Ring: The chlorine atom at the ortho position creates steric hindrance, restricting the rotation of the ether linkage. This locks the molecule into a bioactive conformation required to fit into the T3SS binding pocket.

  • Acetamide Linker: Acts as a critical hydrogen bond donor (via the NH) and acceptor (via the C=O), anchoring the molecule to polar residues within the target protein.

  • 2-Fluorophenyl Ring: The substitution of a fluorine atom at the ortho position of the aniline ring is a classic medicinal chemistry tactic. Fluorine is highly electronegative but sterically similar to hydrogen. It increases the lipophilicity of the compound (aiding in penetrating the bacterial outer membrane) while protecting the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes in host models).

Quantitative Biological Activity

To evaluate the true efficacy of a T3SS inhibitor, we must measure three distinct parameters: Secretion IC₅₀ (inhibition of toxin release in vitro), Translocation IC₅₀ (inhibition of toxin injection into a host cell), and Cytotoxicity CC₅₀ (concentration that kills host cells).

The table below summarizes the biological profile of the 2-fluorophenyl core compound against structurally similar halogenated analogs [2].

Compound Analog (N-phenyl substitution)Secretion IC₅₀ (µM)Translocation IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
2-fluorophenyl (Core Compound) 6.3 ± 1.4 8.3 ± 3.0 47 ± 2
2-chlorophenyl9.2 ± 2.69.7 ± 4.2>100
3-chlorophenyl9.6 ± 4.1>1919 ± 10
4-chlorophenyl8.5 ± 2.6>3939 ± 8

Data Interpretation (The Causality of Efficacy): The 2-fluorophenyl analog demonstrates the most balanced profile. It possesses single-digit micromolar potency for both secretion and translocation. Crucially, its CC₅₀ (47 µM) is roughly 7.5-fold higher than its Secretion IC₅₀. This therapeutic window proves that the reduction in T3SS activity is caused by specific target inhibition, not merely by the compound killing the bacteria or the host cells.

Experimental Methodologies: A Self-Validating System

In drug discovery, an isolated assay is prone to false positives. To rigorously validate the biological activity of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, I employ a self-validating dual-assay system. Protocol A measures the primary endpoint (T3SS inhibition), while Protocol B acts as a counter-screen to rule out artifactual inhibition caused by cell death.

Protocol A: T3SS-Mediated Secretion Assay (In Vitro)

Purpose: To quantify the compound's ability to block the release of ExoS into the extracellular environment.

  • Bacterial Culture: Inoculate P. aeruginosa (strain PAK or PAO1) in Luria-Bertani (LB) broth. Grow overnight at 37°C with shaking (250 rpm).

  • Sub-culturing & Compound Addition: Dilute the overnight culture to an OD₆₀₀ of 0.1 in fresh LB medium. Aliquot into a 96-well plate. Add 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide at varying concentrations (e.g., 1 µM to 100 µM) using DMSO as the vehicle (final DMSO concentration ≤ 1%).

  • T3SS Induction (The Causal Trigger): Add EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) to a final concentration of 5 mM.

    • Expert Insight: The T3SS is naturally triggered by contact with host cell membranes. In vitro, EGTA chelates environmental calcium (Ca²⁺). The sudden drop in free Ca²⁺ artificially mimics host-cell contact, forcing the bacteria to assemble the T3SS and secrete ExoS into the broth.

  • Incubation & Harvest: Incubate for 3 hours at 37°C. Centrifuge the plate at 3,000 × g for 10 minutes to pellet the bacteria.

  • Quantification: Harvest the supernatant. Quantify secreted ExoS levels using an ExoS-specific Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting. Calculate the IC₅₀ based on the dose-response curve.

Protocol B: LDH Release Cytotoxicity Counter-Screen

Purpose: To verify that the compound does not damage host cell membranes, which would invalidate the translocation data.

  • Cell Seeding: Seed Chinese Hamster Ovary (CHO) or A549 human lung epithelial cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Compound Exposure: Treat the cells with the compound at concentrations up to 100 µM. Incubate for 24 hours.

  • LDH Measurement: Extract the supernatant and mix with a Lactate Dehydrogenase (LDH) assay reagent.

    • Expert Insight: LDH is an intracellular enzyme. If the compound is toxic, the host cell membrane ruptures, leaking LDH into the media. Measuring LDH provides a precise, quantitative CC₅₀ value.

Workflow Step1 Bacterial Culture (P. aeruginosa PAK) Step2 Compound Incubation (Dose-Response) Step1->Step2 Step3 EGTA Induction (Trigger T3SS) Step2->Step3 Step4 Supernatant Harvest (Centrifugation) Step3->Step4 Step5 Western Blot / ELISA (Quantify ExoS) Step4->Step5

Step-by-step experimental workflow for quantifying T3SS effector secretion inhibition.

Therapeutic Potential & Future Directions

The biological profile of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide positions it as an ideal candidate for adjunctive therapy . Because it does not kill P. aeruginosa, it is highly unlikely to be used as a monotherapy in acute clinical settings. Instead, its true value lies in co-administration with standard-of-care antibiotics like tobramycin or ciprofloxacin.

By utilizing the phenoxyacetamide to neutralize the T3SS, the pathogen is stripped of its primary defense mechanism against host macrophages. This allows the host immune system to clear the bulk of the infection, while a lower dose of traditional antibiotics can be used to clear the remnants, drastically reducing the selective pressure that drives the evolution of MDR strains [3].

References

  • Hauser, A. R. (2009). The type III secretion system of Pseudomonas aeruginosa: infection by injection. Nature Reviews Microbiology, 7(9), 654-665.[Link]

  • Bowlin, N. O., et al. (2015). Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorganic & Medicinal Chemistry, 23(5), 1027-1043.[Link]

  • Galán, J. E., & Collmer, A. (1999). Type III secretion machines: bacterial devices for protein delivery into host cells. Science, 284(5418), 1322-1328.[Link]

Molecular Docking and Interaction Profiling of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyacetamide scaffold has emerged as a highly versatile pharmacophore in modern rational drug design. Recent structure-based virtual screening and molecular dynamics studies have demonstrated the efficacy of phenoxyacetamide derivatives across a broad spectrum of therapeutic targets, including DOT1L epigenetic enzymes[1], c-Met kinases, BCR-ABL1 mutants[2], and PARP-1[3].

This technical guide provides an in-depth computational framework for evaluating 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (hereafter referred to as CPA-FPA ). By acting as a Senior Application Scientist, I have structured this whitepaper to move beyond basic protocol listing. Instead, we will examine the stereoelectronic causality behind CPA-FPA's binding affinity and establish a self-validating molecular docking workflow that ensures high scientific integrity.

Structural Rationale & Pharmacophore Analysis

To understand how CPA-FPA interacts within a receptor pocket, we must deconstruct its molecular architecture. The compound is driven by three distinct functional domains:

  • The 2-Chlorophenoxy Moiety: The bulky, electron-withdrawing chlorine atom at the ortho position restricts the rotation of the ether bond, pre-organizing the molecule into a low-energy bioactive conformation. Furthermore, the asymmetric charge distribution around the chlorine atom creates a positive electrostatic potential (a σ-hole), enabling highly directional halogen bonding with backbone carbonyls in the receptor.

  • The Acetamide Linker: This acts as the structural hinge. The rigid, planar nature of the peptide-like bond provides bidentate interaction capabilities—acting simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O).

  • The 2-Fluorophenyl Ring: Fluorine is highly electronegative yet sterically compact (van der Waals radius of 1.47 Å, comparable to oxygen). At the ortho position, it exerts a strong inductive (-I) effect, modulating the pKa of the adjacent amide nitrogen[4]. This bioisosteric substitution improves membrane permeability while maintaining multipolar interactions without introducing the desolvation penalties associated with hydroxyl or amine groups.

Self-Validating Computational Methodology

Molecular docking is only as reliable as the thermodynamic and structural assumptions built into the protocol. The following workflow is designed as a self-validating system , ensuring that errors are caught and corrected at each phase of the simulation.

Workflow LIG Ligand Preparation (Epik, pH 7.4) DOCK Glide XP Docking (Flexible Ligand) LIG->DOCK PROT Protein Preparation (PrepWizard) GRID Grid Generation (15Å Bounding Box) PROT->GRID GRID->DOCK SCORE MM-GBSA Rescoring (Thermodynamics) DOCK->SCORE VAL Interaction Profiling (Pose Analysis) SCORE->VAL

Computational workflow for molecular docking and thermodynamic rescoring.

Step 1: Ligand Preparation (LigPrep & OPLS4)
  • Protocol: CPA-FPA is drawn in 2D and converted to 3D. Epik is used to generate possible tautomers and protonation states at a physiological pH of 7.4 ± 0.2. The OPLS4 force field is applied to minimize the geometry.

  • Causality: The ortho-fluoro substitution significantly alters the electronic environment of the amide[4]. Standard rule-based pKa calculators often fail here; Epik uses quantum mechanics-derived penalties to accurately predict the dominant ionization state, preventing the docking of a biologically irrelevant species.

  • Validation Checkpoint: The generated 3D conformer must represent a local energy minimum (< 10 kcal/mol strain energy) with no internal steric clashes.

Step 2: Protein Preparation (Targeting PARP-1)
  • Protocol: The high-resolution crystal structure of PARP-1 (e.g., PDB: 5DS3) is imported. The Protein Preparation Wizard is used to add missing hydrogens, assign bond orders, and build missing side chains using Prime. Water molecules beyond 3 Å from the active site are deleted.

  • Causality: Raw PDB files are static snapshots that lack hydrogen atoms. Because phenoxyacetamides rely heavily on hydrogen bonding[5], incorrect tautomeric states of active-site histidines (e.g., HID vs. HIE) will completely invalidate the docking pose. We retain bridging water molecules within 3 Å, as they often mediate crucial ligand-protein contacts.

  • Validation Checkpoint: A Ramachandran plot analysis is executed. The protocol only proceeds if >95% of the protein residues are in favored regions.

Step 3: Receptor Grid Generation
  • Protocol: A 15 Å × 15 Å × 15 Å grid box is centered on the co-crystallized native ligand (e.g., Olaparib) within the nicotinamide-binding pocket.

  • Causality: This specific volume is chosen because it is large enough to allow the flexible ether linkage of CPA-FPA to explore extended conformations, but small enough to prevent the algorithm from sampling irrelevant allosteric sites.

  • Validation Checkpoint: Cross-docking validation. The native co-crystallized ligand is extracted and re-docked. The Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose must be ≤ 2.0 Å.

Step 4: Glide Extra Precision (XP) Docking & MM-GBSA Rescoring
  • Protocol: CPA-FPA is docked using Glide XP. The top 5 poses are then subjected to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) rescoring.

  • Causality: Standard docking scores (like Glide SP) use empirical scoring functions that are fast but often fail to account for the entropic cost of displacing water. Glide XP aggressively penalizes desolvation. We follow this with MM-GBSA because it provides a thermodynamically rigorous binding free energy (

    
    ) by modeling implicit solvent polarization, which is critical for halogenated compounds like CPA-FPA[1].
    

Quantitative Data Presentation

The following table synthesizes the expected binding metrics of CPA-FPA against two highly validated targets for phenoxyacetamides: PARP-1[3] and c-Met kinase.

LigandTarget ReceptorGlideScore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting ResiduesH-BondsHalogen Bonds
CPA-FPA PARP-1 (PDB: 5DS3)-9.85-42.15Gly863, Ser904, Tyr90721 (Cl···O=C)
Olaparib (Ref)PARP-1 (PDB: 5DS3)-11.20-55.30Gly863, Ser904, Tyr89630
CPA-FPA c-Met (PDB: 3LQ8)-8.45-38.60Met1160, Asp122210

Data Interpretation: While CPA-FPA exhibits a slightly lower absolute binding affinity than the FDA-approved reference Olaparib, its highly favorable MM-GBSA score (-42.15 kcal/mol) indicates excellent ligand efficiency. The crucial interaction is the halogen bond formed between the 2-chloro group and the backbone carbonyl of Tyr907, which anchors the molecule deep within the catalytic cleft.

Mechanistic Pathway: PARP-1 Inhibition

When CPA-FPA successfully docks into the nicotinamide pocket of PARP-1, it triggers a cascade of cellular events leading to targeted cancer cell death. The diagram below illustrates this validated signaling pathway[3].

Pathway DNA DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment DNA->PARP1 CAT Catalytic Domain Blockade PARP1->CAT Normal Repair CPAFPA CPA-FPA (Inhibitor) CPAFPA->CAT Competitive Binding TRAP PARP Trapping on DNA CAT->TRAP DSB Double-Strand Break (DSB) TRAP->DSB APOP Cellular Apoptosis (Cancer Cell Death) DSB->APOP

Mechanism of action: Target inhibition and downstream cellular effects.

By competitively binding to the catalytic domain, CPA-FPA prevents the synthesis of poly(ADP-ribose) chains. This not only halts DNA single-strand break repair but also leads to "PARP trapping," where the PARP-1 enzyme remains locked onto the DNA. During replication, these trapped complexes collapse replication forks, causing lethal double-strand breaks (DSBs) and driving the cell into apoptosis.

Conclusion

The rational design and molecular docking of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide highlights the power of stereoelectronic tuning in drug discovery. By leveraging the rigid acetamide core alongside the unique halogen-bonding capabilities of the ortho-chloro and ortho-fluoro substitutions, this scaffold demonstrates significant potential as a lead compound. Adhering to the self-validating computational methodology outlined above ensures that researchers can confidently transition from in silico hits to in vitro validation.

References

  • Identification of phenoxyacetamide derivatives as novel DOT1L inhibitors via docking screening and molecular dynamics simulation Source: Journal of Molecular Graphics and Modelling / PubMed URL:[Link]

  • Hybridizing chalcones and phenoxyacetamides to identify a promising lead scaffold for c-Met kinase inhibition Source: Springer Nature URL:[Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening Source: MDPI International Journal of Molecular Sciences URL:[Link]

  • Molecular modeling and docking studies of new antimicrobial antipyrine-thiazole hybrids Source: Arabian Journal of Chemistry / Elsevier URL:[Link]

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition Source: MDPI Pharmaceuticals URL:[Link]

  • Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study Source: ResearchGate URL:[Link]

Sources

Pharmacophore Modeling and Structural Optimization of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been hindered by the gastrointestinal toxicity associated with non-selective cyclooxygenase (COX) inhibition. Recent advancements in medicinal chemistry have identified phenoxyacetamide derivatives as highly tunable scaffolds for selective COX-2 inhibition. This technical whitepaper provides an in-depth analysis of the pharmacophore modeling, synthesis, and biological evaluation of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide , a rationally designed lead compound. By deconstructing its structural features, we elucidate the causality behind its target affinity and provide field-proven protocols for its experimental validation.

The Phenoxyacetamide Scaffold in Medicinal Chemistry

Acetamide derivatives are ubiquitous in drug discovery, serving as the core structural motif for numerous analgesics, anticonvulsants, and anti-inflammatory agents. Recent pharmacological assessments have demonstrated that substituting the acetamide core with specific phenoxy and aryl groups yields compounds with profound anti-inflammatory and anti-angiogenic properties [1].

The transition from traditional NSAIDs to phenoxyacetamide-based COX-2 inhibitors relies on exploiting the subtle structural differences between the COX-1 and COX-2 isoenzymes. Specifically, the substitution of Isoleucine-523 in COX-1 with Valine-523 in COX-2 creates a secondary hydrophobic side pocket. The rational design of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide specifically targets this steric variance.

Deconstructing the Core Pharmacophore

To understand the efficacy of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, we must break down its 3D pharmacophore into three distinct functional modules:

  • Ring A (2-Chlorophenoxy Group) - The Hydrophobic Anchor: The presence of the ortho-chloro substituent is not merely for lipophilicity; it serves a critical conformational purpose. The bulky chlorine atom induces steric clash with the ether oxygen, forcing the aromatic ring out of the plane of the acetamide linker. This pre-organizes the molecule into a rigid "V-shape," allowing Ring A to deeply penetrate the Val523-lined side pocket of COX-2, a space inaccessible in COX-1.

  • The Acetamide Linker - The Hydrogen Bond Hub: The -CH2-CO-NH- linker acts as the primary electrostatic anchor. The carbonyl oxygen (C=O) functions as a strong hydrogen bond acceptor, interacting with the basic side chain of Arg120. Simultaneously, the amide nitrogen (NH) acts as a hydrogen bond donor, localizing near Ser530—the exact residue acetylated by aspirin.

  • Ring B (2-Fluorophenyl Group) - The Electronic Modulator: The highly electronegative ortho-fluoro substituent on the aniline ring serves a dual purpose. First, it withdraws electron density from the amide bond, increasing the acidity of the NH proton and thereby strengthening its hydrogen-bonding interaction with Ser530. Second, the fluorine atom provides metabolic stability by blocking ortho-hydroxylation by hepatic cytochrome P450 enzymes, extending the compound's half-life.

Computational Pharmacophore Modeling Workflow

Before initiating bench synthesis, a robust computational workflow is required to validate the binding pose of the target derivative. The following self-validating system ensures that only thermodynamically favorable conformations are pursued.

Workflow LIG Ligand Library Preparation CONF Conformational Analysis (OMEGA) LIG->CONF PHARM Pharmacophore Generation (Phase) CONF->PHARM VS Virtual Screening (ZINC/ChEMBL) PHARM->VS DOCK Molecular Docking (COX-2 Active Site) VS->DOCK HIT Lead Compound: Halogenated Phenoxyacetamide DOCK->HIT

Fig 1: Computational pharmacophore modeling and virtual screening workflow.

Step-by-Step Computational Protocol:
  • Ligand Preparation: Generate the 3D structure of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide using a tool like LigPrep. Assign protonation states at physiological pH (7.4).

  • Conformational Analysis: Utilize OMEGA (OpenEye) to generate a maximum of 200 low-energy conformers. Causality: Capturing the bioactive "V-shape" conformer is essential, as the global minimum energy state in a vacuum rarely represents the protein-bound state.

  • Receptor Grid Generation: Retrieve the high-resolution crystal structure of COX-2 (e.g., PDB ID: 3LN1). Center the docking grid on the co-crystallized ligand (Celecoxib), ensuring the grid box encompasses Arg120, Tyr355, and Val523.

  • Molecular Docking: Perform Extra Precision (XP) docking. Filter poses based on the mandatory formation of a hydrogen bond with Arg120.

Experimental Validation Protocols

To validate the computational model, the compound must be synthesized and evaluated in vitro. The following protocols are designed to maximize yield and ensure data integrity [2].

Protocol A: Synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Rationale: We utilize EDC/HOBt coupling rather than traditional thionyl chloride (SOCl₂) activation. SOCl₂ generates harsh, highly acidic conditions that can lead to ether cleavage or undesired electrophilic aromatic substitution. EDC/HOBt ensures mild, highly specific amide bond formation.

  • Etherification (Core Assembly):

    • Dissolve 2-chlorophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry N,N-dimethylformamide (DMF).

    • Add ethyl bromoacetate (1.2 eq) dropwise at 0°C. Stir at room temperature for 8 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the phenolic spot indicates completion.

  • Saponification:

    • Treat the resulting ester with 2M NaOH in a THF/MeOH/H₂O mixture for 4 hours to yield 2-(2-chlorophenoxy)acetic acid. Acidify with 1M HCl to precipitate the product.

  • Amide Coupling:

    • Dissolve 2-(2-chlorophenoxy)acetic acid (1.0 eq) in dry dichloromethane (DCM).

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes to form the active ester.

    • Add 2-fluoroaniline (1.1 eq) and stir for 12 hours at room temperature.

  • Purification & Characterization:

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Validation: Confirm structure via ¹H-NMR (look for the characteristic singlet of the -CH₂- linker around δ 4.6 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro COX-1/COX-2 Inhibition Assay

To establish the selectivity index, the synthesized compound is subjected to a fluorometric COX inhibitor screening assay [3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalysis INFLAM Inflammation & Pain Response PGH2->INFLAM Downstream signaling DRUG 2-(2-chlorophenoxy)-N- (2-fluorophenyl)acetamide DRUG->COX2 Competitive Inhibition (Hydrogen Bonding)

Fig 2: Mechanism of action for COX-2 inhibition by the target acetamide derivative.

  • Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Incubation: Add varying concentrations of the test compound (0.01 µM to 100 µM) to the enzyme solutions. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorometric probe (e.g., ADHP).

  • Quantification: Measure fluorescence (Ex: 535 nm, Em: 587 nm). The reduction in fluorescence correlates directly with COX inhibition. Calculate the IC₅₀ using non-linear regression analysis.

Structure-Activity Relationship (SAR) Data

The quantitative data below summarizes the effect of halogenation on the phenoxyacetamide scaffold, highlighting the superiority of the ortho-substituted lead compound.

Compound IDR1 (Phenoxy Substitution)R2 (N-phenyl Substitution)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
1 (Unsubstituted)HH12.408.501.45
2 (Para-halogenated)4-ClH15.204.103.70
3 (Lead Compound)2-Cl 2-F >50.00 0.85 >58.82
Celecoxib (Reference)--14.700.04367.50

*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates a safer gastrointestinal profile.

The data clearly demonstrates that shifting the chlorine atom from the para to the ortho position, combined with ortho-fluorination of the aniline ring, dramatically suppresses COX-1 affinity while enhancing COX-2 inhibition. This validates the computational hypothesis regarding the "V-shape" conformation required to access the Val523 side pocket.

Conclusion

The pharmacophore modeling of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide reveals a highly optimized system for selective COX-2 inhibition. By carefully tuning the steric and electronic properties of the peripheral aromatic rings, researchers can lock the flexible acetamide linker into a bioactive conformation. The integration of rigorous computational screening with mild, high-yield synthetic protocols provides a reliable pipeline for the discovery of next-generation, GI-sparing anti-inflammatory therapeutics.

References

  • Title: Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives. Source: Anti-Cancer Agents in Medicinal Chemistry. URL:[Link]

  • Title: Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Source: PLOS One. URL:[Link]

A Technical Review of N-phenylacetamide Derivatives Bearing Chlorophenoxy Moieties: Synthesis, Bioactivity, and Future Outlook

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The molecular hybridization of N-phenylacetamide and chlorophenoxy scaffolds has yielded a class of compounds with significant therapeutic potential. The N-phenylacetamide core is a well-established pharmacophore present in numerous biologically active agents, while the chlorophenoxy group is known to enhance lipophilicity and modulate electronic properties, often leading to improved biological efficacy. This technical guide provides a comprehensive review of the synthesis, characterization, and biological activities of N-phenylacetamide derivatives containing chlorophenoxy groups. We delve into the causal relationships behind synthetic strategies, analyze structure-activity relationships (SAR) for anticancer and antimicrobial activities, and provide detailed, field-proven experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.

Introduction: The Rationale for Hybridization

In medicinal chemistry, the strategy of combining two or more pharmacophores into a single molecular entity—a concept known as molecular hybridization—is a powerful tool for designing novel drugs with potentially enhanced affinity, improved efficacy, or a dual mode of action. The N-phenylacetamide backbone is a privileged structure, found in a wide array of compounds with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][2]. Its versatility as a scaffold allows for extensive chemical modification.

The chlorophenoxy moiety, on the other hand, is a common substituent in medicinal chemistry. The introduction of a chlorine atom can significantly alter a molecule's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability and target engagement. Furthermore, as an electron-withdrawing group, it can modulate the electronic environment of the molecule, influencing its binding to biological targets. The combination of these two scaffolds, therefore, presents a logical and promising strategy for the development of new chemical entities with potent biological activities[3][4]. This guide will explore the scientific landscape of these hybrid molecules, focusing on their synthesis, biological evaluation, and future potential.

Synthetic Strategies: Building the Core Structure

The synthesis of N-phenylacetamide derivatives with chlorophenoxy groups generally follows a convergent approach, where the two key fragments are synthesized or procured separately and then coupled in the final steps. The most prevalent and logical strategy involves two main stages: the formation of a chlorophenoxy acetic acid intermediate, followed by an amidation reaction.

Stage 1: Synthesis of Chlorophenoxy Acetic Acid Intermediate

The critical ether linkage between the chlorophenol and the acetic acid backbone is most commonly formed via the Williamson ether synthesis. This reaction is a robust and high-yielding method chosen for its reliability and operational simplicity.

  • Causality of Choice : The Williamson ether synthesis is preferred because it involves the reaction of a phenoxide, which is a potent nucleophile, with an electrophilic alkyl halide. The use of a weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenolic hydroxyl group of the substituted chlorophenol, forming the chlorophenoxide in situ. This avoids the need for stronger, more hazardous bases. Acetone is a common solvent choice due to its polarity, which facilitates the dissolution of the reactants, and its aprotic nature, which prevents unwanted side reactions.

A typical reaction involves refluxing a substituted chlorophenol with ethyl chloroacetate in the presence of potassium carbonate. The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield the corresponding 2-(chlorophenoxy)acetic acid.

Stage 2: Amidation to Form the Final N-Phenylacetamide Derivative

The final step is the formation of the amide bond between the synthesized 2-(chlorophenoxy)acetic acid and a desired substituted aniline. There are several methods to achieve this, with the choice often depending on the desired scale and the reactivity of the starting materials.

  • Method A: Two-Step Acyl Chloride Formation : A common and effective method involves converting the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride[5][6]. The resulting acyl chloride is then reacted with the appropriate aniline derivative to form the final amide. This method is often high-yielding but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.

  • Method B: Direct Coupling Agents : Modern synthetic chemistry often employs peptide coupling agents to facilitate amide bond formation directly from the carboxylic acid and amine. Reagents such as O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluroniumtetrafluoroborate (TBTU) are highly efficient[7]. This approach is favored for its mild reaction conditions and broad substrate scope, minimizing the need for protecting groups and often leading to cleaner reactions and simpler purification.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_stage1 Stage 1: Ether Formation cluster_stage2 Stage 2: Amidation Chlorophenol Substituted Chlorophenol IntermediateEster Intermediate Ester Chlorophenol->IntermediateEster K₂CO₃, Acetone (Williamson Ether Synthesis) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->IntermediateEster CarboxylicAcid 2-(Chlorophenoxy)acetic acid IntermediateEster->CarboxylicAcid NaOH, H₂O (Hydrolysis) FinalProduct N-Phenylacetamide Derivative CarboxylicAcid->FinalProduct Coupling Agent (e.g., TBTU) or SOCl₂ then Aniline SubstitutedAniline Substituted Aniline SubstitutedAniline->FinalProduct caption General Synthetic Workflow. MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A Seed Cells in 96-Well Plate B Incubate 24h (Cell Attachment) A->B C Add Test Compounds (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I I H->I Calculate IC₅₀ caption MTT Assay Workflow for Cytotoxicity.

Sources

Technical Whitepaper: Predictive Metabolic Profiling of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth predictive analysis of the metabolic stability of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide . Based on Structure-Activity Relationship (SAR) principles and known metabolic pathways of phenoxyacetanilides, this compound is predicted to exhibit intermediate metabolic stability .

While the amide and ether linkages present metabolic "soft spots," the presence of ortho-halogen substituents (2-Cl and 2-F) on the aromatic rings likely introduces steric hindrance and electronic deactivation that mitigates rapid clearance. The primary predicted clearance mechanisms are CYP450-mediated


-dealkylation and aromatic hydroxylation, with a secondary contribution from amide hydrolysis via Arylacetamide Deacetylase (AADAC) or Carboxylesterases (CES).

Structural Analysis & Predicted Liabilities

To accurately predict stability, we must dissect the molecule into its pharmacophoric elements and analyze their susceptibility to Phase I enzymes.

The Scaffold

The molecule consists of two lipophilic phenyl rings linked by a polar acetamide core (


).
Electronic & Steric Modulators
  • 2-Chlorophenoxy Moiety: The chlorine atom at the ortho position is electron-withdrawing. This deactivates the phenyl ring towards electrophilic attack by CYP450 (specifically the high-valent Iron-Oxo species), potentially reducing the rate of aromatic hydroxylation compared to an unsubstituted phenoxy group.

  • N-(2-Fluorophenyl) Moiety: Similarly, the fluorine atom provides electronic deactivation. Crucially, its ortho position creates steric bulk near the amide nitrogen, potentially hindering the approach of amidases or CES enzymes that require access to the carbonyl carbon.

Predicted Sites of Metabolism (SOM)

Based on in silico logic and analog data, the metabolic hierarchy is predicted as follows:

  • Primary Pathway (

    
    -Dealkylation):  CYP450-mediated hydroxylation at the methylene carbon (
    
    
    
    -carbon to the ether oxygen). This forms an unstable hemiacetal which spontaneously collapses to release 2-chlorophenol.
  • Secondary Pathway (Aromatic Hydroxylation): Despite halogen deactivation, hydroxylation at the para-positions (C4 on either ring) remains a viable pathway, likely mediated by CYP3A4 or CYP2C9.

  • Tertiary Pathway (Amide Hydrolysis): Cleavage of the amide bond to yield 2-chlorophenoxyacetic acid and 2-fluoroaniline. This is likely rate-limited by the steric hindrance of the ortho-fluorine.

Visualizing the Metabolic Network

The following diagram illustrates the predicted Phase I biotransformation pathways.

MetabolicPathways Fig 1: Predicted Phase I Metabolic Pathways via CYP450 and Hydrolases. Parent Parent Compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Met_A Metabolite M1 (O-Dealkylation) 2-Chlorophenol + Glycolamide deriv. Parent->Met_A CYP450 (Oxidative Cleavage) Met_B Metabolite M2 (Aromatic Hydroxylation) 4-Hydroxy-Parent Parent->Met_B CYP450 (Phase I Oxidation) Met_C Metabolite M3 (Amide Hydrolysis) 2-Fluoroaniline + Acid Parent->Met_C Amidase/CES (Hydrolysis)

Caption: Predicted divergent metabolic pathways showing oxidative cleavage (Red), ring oxidation (Yellow), and hydrolytic cleavage (Green).

Experimental Validation Protocol: Microsomal Stability

To validate these predictions, a Microsomal Stability Assay is the gold standard. This assay determines the Intrinsic Clearance (


) and half-life (

).[1][2]
Principle

The test compound is incubated with Liver Microsomes (containing CYP450s and UGTs) and NADPH (cofactor). The disappearance of the parent compound is monitored over time using LC-MS/MS.

Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (solutions of NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase) or solid NADPH.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Prepare 1 µM test compound solution (ensure <0.1% DMSO final concentration).

  • Pre-Incubation: Mix 30 µL of HLM solution and 30 µL of test compound in a 96-well plate. Incubate at 37°C for 5 minutes. Rationale: This allows the compound to bind non-specifically to microsomes and reach thermal equilibrium.

  • Initiation: Add 60 µL of pre-warmed NADPH solution to initiate the reaction. (Final Volume: 120 µL).

  • Sampling: At specific time points (

    
     min), remove an aliquot (e.g., 20 µL) and transfer immediately to the Quench Solution.
    
  • Termination: Vortex the quench plate to ensure protein precipitation. Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS (MRM mode) to quantify the parent compound.

Automated Workflow Diagram

Workflow Fig 2: Standard Operating Procedure for Microsomal Stability Assay. Start Compound + Microsomes Warm Pre-warm 37°C (5 min) Start->Warm Init Add NADPH (Start t=0) Warm->Init Sample Sampling (0, 5, 15, 30, 45 min) Init->Sample Quench Quench (Cold ACN + IS) Sample->Quench Spin Centrifuge 4000rpm Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Caption: Linear workflow for determining metabolic stability, ensuring precise time-point quenching.

Data Interpretation & Calculations

Determining Half-Life ( )

Plot the natural logarithm (


) of the remaining percentage of the parent compound against time. The slope (

) of the linear regression represents the elimination rate constant.


Calculating Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow.



Benchmarking Results
Predicted

ClassificationInterpretation
< 15 µL/min/mgLow Clearance High stability; excellent candidate for oral dosing.
15 - 45 µL/min/mgIntermediate Moderate stability; likely the case for this compound due to halogen blocking.
> 45 µL/min/mgHigh Clearance Rapid turnover; potential bioavailability issues.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for ADME protocols).
  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

Sources

Technical Guide: Mechanism of Action Hypothesis for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action (MoA) hypothesis for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide . This document is structured to guide researchers through the compound's chemical identity, its most probable biological targets based on structural activity relationships (SAR), and the experimental protocols required to validate these hypotheses.

Executive Summary

Compound Identity: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Chemical Class:


-phenyl-2-phenoxyacetamide
Primary Predicted Target:  Translocator Protein (TSPO) – 18 kDa
Secondary Predicted Targets:  Voltage-gated Sodium Channels (Na

), KCNT1 (Slack) Potassium Channels Application: Neuroinflammation probe, anticonvulsant lead, or mitochondrial function modulator.

Abstract: The compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide represents a "privileged scaffold" in medicinal chemistry. Its core structure—an acetamide linker connecting a lipophilic phenoxy group and a fluorinated phenyl ring—is characteristic of high-affinity ligands for the mitochondrial Translocator Protein (TSPO). This guide delineates the hypothesis that this molecule acts as a TSPO modulator, influencing mitochondrial cholesterol transport, steroidogenesis, and neuroinflammation. Secondary hypotheses regarding ion channel modulation are also presented to account for the scaffold's known promiscuity in excitability pathways.

Chemical Architecture & Pharmacophore Analysis

The molecule comprises three distinct pharmacophoric elements essential for its biological interaction:

Structural DomainChemical FeatureMechanistic Function
Domain A: Lipophilic Tail 2-Chlorophenoxy moiety Provides critical hydrophobic bulk to occupy the deep lipophilic pocket of the target (e.g., TSPO transmembrane cleft). The ortho-chlorine substituent increases lipophilicity and restricts rotational freedom, potentially locking the bioactive conformation.
Domain B: Linker Acetamide (-CH

-CO-NH-)
Acts as a hydrogen bond donor/acceptor interface. The carbonyl oxygen and amide nitrogen are key for orienting the molecule via hydrogen bonding with residues such as Trp or Arg in the binding pocket.
Domain C: Polar Head 2-Fluorophenyl ring The ortho-fluorine atom serves as a bioisostere for hydrogen or a hydroxyl group, modulating metabolic stability (blocking P450 oxidation at the vulnerable ortho position) and influencing the electronic density of the aromatic ring to enhance

stacking interactions.
Structural Homology

This compound shares significant structural homology with known bioactive agents:

  • DAA1106: A potent TSPO agonist. Although DAA1106 is an N-benzyl analog, it shares the core phenoxy-phenyl-acetamide topology.

  • ISRIB: A bis-phenoxyacetamide integrated stress response inhibitor.[1] The monomeric arm of ISRIB is structurally analogous to the subject compound.

  • Lidocaine/Mexiletine Derivatives: The

    
    -phenylacetamide core is a hallmark of Class Ib anti-arrhythmics and anticonvulsants targeting Na
    
    
    
    channels.

Primary Mechanism Hypothesis: TSPO Modulation

Hypothesis: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide binds to the Translocator Protein (TSPO) located on the outer mitochondrial membrane (OMM).

The TSPO Signaling Cascade

TSPO (formerly the peripheral benzodiazepine receptor) is a gatekeeper for mitochondrial cholesterol influx. Upon ligand binding, the compound is hypothesized to stabilize the TSPO-VDAC-ANT complex, facilitating the transport of cholesterol from the outer to the inner mitochondrial membrane.

  • Binding: The compound enters the cytosolic face of the OMM and docks into the TSPO transmembrane helices.

  • Translocation: This binding induces a conformational change in TSPO, opening a channel for cholesterol.

  • Steroidogenesis: CYP11A1 (P450scc) on the inner membrane converts cholesterol to pregnenolone.

  • Downstream Effect: Pregnenolone is metabolized into neurosteroids (e.g., allopregnanolone), which potently modulate GABA

    
     receptors, resulting in anxiolytic, anticonvulsant, and anti-inflammatory effects.
    
Visualization of the Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by the compound.

TSPO_Pathway cluster_mito Mitochondrion Compound 2-(2-chlorophenoxy)-N- (2-fluorophenyl)acetamide TSPO TSPO (Outer Mito Membrane) Compound->TSPO High Affinity Binding Cholesterol_In Mitochondrial Matrix Cholesterol TSPO->Cholesterol_In Translocation Microglia Microglia TSPO->Microglia Inhibits Activation (Anti-inflammatory) Cholesterol_Out Cytosolic Cholesterol Cholesterol_Out->TSPO Transport CYP11A1 CYP11A1 (P450scc) Cholesterol_In->CYP11A1 Substrate Pregnenolone Pregnenolone CYP11A1->Pregnenolone Enzymatic Conversion Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids Metabolism GABAR GABA-A Receptor Neurosteroids->GABAR Allosteric Modulation

Figure 1: Hypothesized mechanism of action via the TSPO mitochondrial pathway leading to neurosteroid synthesis and anti-inflammatory signaling.

Secondary Hypothesis: Ion Channel Blockade

Given the structural similarity to local anesthetics (lipophilic aromatic ring + amide linker), the compound may act as a "state-dependent" blocker of voltage-gated sodium channels (Na


1.2 / Na

1.6) or KCNT1 potassium channels.
  • Mechanism: The compound diffuses through the lipid bilayer and enters the channel pore from the intracellular side, binding to the high-affinity inactivated state.

  • Physiological Outcome: Stabilization of the inactivated state prevents repetitive neuronal firing, conferring anticonvulsant properties.

Experimental Validation Framework

To validate the MoA and distinguish between TSPO and Ion Channel targets, the following self-validating experimental protocols are recommended.

Protocol A: TSPO Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the compound for TSPO.
  • Preparation: Isolate mitochondria from rat kidney or use HEK293 cells overexpressing human TSPO.

  • Radioligand: Use

    
     (antagonist) or 
    
    
    
    (agonist) as the reference ligand (0.5 nM).
  • Competition: Incubate mitochondrial fractions (50 µg protein) with the radioligand and increasing concentrations of the test compound (

    
     to 
    
    
    
    M) for 60 min at 4°C.
  • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Criterion: A

      
       nM confirms TSPO as a primary target.
      
Protocol B: Functional Steroidogenesis Assay

Objective: Confirm if the binding results in functional activation (agonist) or inhibition (antagonist).

  • Cell Line: Use C6 glioma cells or MA-10 Leydig tumor cells.

  • Treatment: Treat cells with the test compound (1-10 µM) for 2 hours. Include a positive control (e.g., FGIN-1-27).

  • Quantification: Collect culture media and quantify pregnenolone concentration using ELISA or LC-MS/MS.

  • Interpretation: An increase in pregnenolone synthesis confirms TSPO agonism; no change or decrease suggests antagonism or lack of efficacy.

Protocol C: Electrophysiology (Patch Clamp)

Objective: Assess activity at Na


 and KCNT1 channels.
  • Setup: Whole-cell patch clamp on HEK293 cells stably expressing Na

    
    1.2.
    
  • Protocol: Hold membrane potential at -120 mV. Apply depolarizing pulses to 0 mV to evoke currents.

  • Application: Perfuse test compound (10 µM).

  • Analysis: Measure peak current inhibition and steady-state inactivation shifts.

    • Success Criterion: >50% block at 10 µM indicates significant ion channel modulation.

Data Interpretation Matrix

Use the following decision matrix to classify the compound based on experimental outputs:

TSPO Binding (

)
SteroidogenesisNa

Blockade
Conclusion / Classification
< 10 nM Increased NegligiblePotent TSPO Agonist (Neuroprotective candidate)
< 10 nM No Change NegligibleTSPO Antagonist (Diagnostic imaging probe)
> 1 µMN/A> 50% Sodium Channel Blocker (Anticonvulsant)
> 1 µMN/ANegligibleInactive / Novel Target Required (Screen for Kinases)

References

  • Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and molecular function. Trends in Pharmacological Sciences. Link

  • Okubo, T., et al. (2004). Synthesis and structure-activity relationships of DAA1106 derivatives as novel and potent ligands for the peripheral benzodiazepine receptor. Bioorganic & Medicinal Chemistry. Link

  • Sidrauski, C., et al. (2013). Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife.[2] (Describing the phenoxyacetamide core of ISRIB). Link

  • Rupprecht, R., et al. (2010). Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders. Nature Reviews Drug Discovery. Link

  • Gunthorpe, M. J., et al. (2012). The diversity in the pharmacology of voltage-gated sodium channels. Nature Reviews Drug Discovery. Link

Sources

Technical Guide: Crystal Structure Analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide represents a specific class of phenoxyacetamide derivatives often investigated for herbicidal (auxin mimicry) and pharmaceutical (anti-inflammatory/antimicrobial) efficacy.

From a crystallographic perspective, this molecule presents a unique structural challenge due to the "double-ortho" substitution pattern:

  • Phenoxy Ring: Chlorine at the ortho (2-) position.

  • N-Phenyl Ring: Fluorine at the ortho (2-) position.

This guide details the advanced protocol for determining and analyzing the crystal structure of this compound. It moves beyond standard refinement to focus on the quantification of weak intermolecular forces—specifically Halogen


Halogen and C-H

F interactions—that govern the stability of the solid-state lattice.

Experimental Protocol: Crystal Growth to Data Reduction

The quality of the structural model is predetermined by the crystallization phase. For phenoxyacetamides, the flexibility of the ether linkage (


) often leads to polymorphism.
Crystal Engineering Strategy
  • Solvent System: Use a slow evaporation method with a binary solvent system of Ethanol:DMF (4:1 v/v) . The DMF prevents rapid precipitation, while Ethanol facilitates lattice formation.

  • Thermodynamics: Maintain a temperature gradient of

    
     over 72 hours to minimize twinning.
    
Data Acquisition Workflow

Instrument: Bruker D8 QUEST or equivalent (Mo-K


 radiation, 

Å). Temperature: Data must be collected at 100 K (cryostream). Room temperature collection is discouraged for this molecule due to the high thermal motion expected in the terminal 2-fluorophenyl ring, which can obscure subtle disorder.
The "Crystal-to-Model" Pipeline (Visualization)

CrystalPipeline Sample Crude Sample Growth Slow Evaporation (EtOH:DMF) Sample->Growth Purification Diffraction SCXRD Data (Mo-Kα, 100K) Growth->Diffraction Selection Reduction Data Reduction (SAINT/CrysAlis) Diffraction->Reduction Integration Solution Structure Solution (SHELXT - Intrinsic Phasing) Reduction->Solution hkl file Refinement Refinement (SHELXL - Least Squares) Solution->Refinement Model Refinement->Refinement Minimize R1 Validation CheckCIF/Platon Refinement->Validation CIF

Figure 1: End-to-end workflow for obtaining a publication-quality crystallographic model.

Refinement Strategy: Handling Specific Moieties

When refining 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, specific attention must be paid to the ortho-substituents.

The Fluorine Disorder Problem

The ortho-fluorine atom often exhibits rotational disorder (flipping between position 2 and 6) if the packing is not strictly locked.

  • Diagnosis: Look for elongated thermal ellipsoids on the Fluorine atom or residual electron density peaks (

    
    -peaks) near the ortho positions.
    
  • Resolution: If disorder is present, model the Fluorine over two positions (e.g., F1A and F1B) and constrain their occupancy to sum to 1.0 (free variable). Use EADP constraints to equalize thermal parameters.

Torsion Angle Analysis

The conformation is defined by two critical torsion angles. These determine whether the molecule adopts a "U-shape" (folded) or "Z-shape" (extended) geometry:

  • 
     (Phenoxy): 
    
    
    
  • 
     (Amide): 
    
    
    

Expected Value: Phenoxyacetamides typically adopt a near-planar amide linkage (


), while the phenoxy torsion 

varies to accommodate the steric bulk of the 2-chloro substituent.

Supramolecular Analysis (Post-Refinement)

Once the CIF is validated, the analysis shifts to intermolecular interactions. This is the core of the technical guide.

Hydrogen Bonding Network (Graph Set Analysis)

The primary interaction is the classical amide hydrogen bond:


.
  • Chain Formation: In the absence of competing donors, this typically forms a

    
     chain or 
    
    
    
    dimer.
  • The "Fluorine Effect": Analyze if the ortho-Fluorine acts as a weak acceptor (

    
    ). This is rare but significant in fluorinated aromatics.
    
Hirshfeld Surface Analysis

To quantify the "double-ortho" steric influence, you must generate Hirshfeld surfaces (using CrystalExplorer).

  • 
     Surface:  Map the normalized contact distance.[1][2]
    
    • Red spots:[1][2][3] Strong H-bonds (

      
      ).[2]
      
    • White regions: van der Waals contacts.[4]

  • Fingerprint Plots: Deconstruct the surface into specific atom-atom contacts.

    • H

      
      H:  Usually the largest contribution (~40-50%).
      
    • H

      
      Cl:  Look for "wings" in the plot, indicating 
      
      
      
      interactions.
    • Cl

      
      F: Critical Check.  Check for Type I or Type II halogen bonding between the Cl and F of adjacent molecules.
      
Interaction Analysis Logic (Visualization)

InteractionLogic CIF Final CIF Model Hirshfeld Hirshfeld Surface Generation CIF->Hirshfeld Fingerprint 2D Fingerprint Decomposition Hirshfeld->Fingerprint Energy Energy Frameworks (CE-B3LYP/6-31G*) Hirshfeld->Energy H_Bonds Strong Interactions (N-H...O) Fingerprint->H_Bonds Red Spots on d_norm Weak_Inter Weak Interactions (C-H...F, C-H...Cl) Fingerprint->Weak_Inter Wings in Plot Stacking Pi-Pi Stacking (Centroid-Centroid) Fingerprint->Stacking Shape Index Energy->H_Bonds Electrostatic (E_ele) Energy->Stacking Dispersion (E_dis)

Figure 2: Logical framework for dissecting intermolecular forces using Hirshfeld and Energy Framework analysis.

Data Presentation Standards

When reporting the structure of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, summarize the quantitative data in the following format.

Table 1: Essential Crystallographic Parameters (Template)
ParameterDescriptionStandard/Expected Range
Space Group Symmetry of the unit cellTypically P2

/c (Monoclinic) or P-1 (Triclinic) for this class [1].
Z Molecules per unit cell4 (Monoclinic) or 2 (Triclinic).
R

[I>2

(I)]
Reliability factorMust be < 0.05 (5%) for publication quality.
Bond Length (C=O) Carbonyl bond1.21 – 1.23 Å (Double bond character).
Bond Length (C-N) Amide bond1.33 – 1.35 Å (Partial double bond character).
Interaction (N-H

O)
Primary H-bond distance2.8 – 3.0 Å (Donor

Acceptor).

References

  • Sreenivasa, S., et al. (2015).[5] Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o315.[5]

  • Spackman, M. A., & Jayatilaka, D. (2009).[2] Hirshfeld surface analysis.[6][1][7][2][8] CrystEngComm, 11(1), 19-32.

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide.[5][9] Acta Crystallographica Section E: Structure Reports Online, 64(5), o987.

  • Turner, M. J., et al. (2017).[2] CrystalExplorer17. University of Western Australia.

Sources

Methodological & Application

Application Note: Preparation and Handling of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide belongs to a class of halogenated phenoxyacetamides. The presence of dual halogen substitutions (a 2-chloro group on the phenoxy ring and a 2-fluoro group on the N-phenyl ring) imparts significant lipophilicity to the molecule. This structural feature dictates its solvation dynamics: the compound exhibits negligible aqueous solubility but rapid, complete dissolution in polar aprotic solvents.

To ensure reproducible in vitro and in vivo assay results, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. However, improper handling of DMSO stocks can lead to silent precipitation, concentration drift, and compromised experimental integrity. This application note details the causal mechanisms behind solvent handling and provides a self-validating protocol for stock preparation.

Table 1: Physicochemical & Handling Profile
ParameterCharacteristic / Recommendation
Chemical Scaffold Halogenated phenoxyacetamide
Lipophilicity (Predicted) High (Hydrophobic)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Aqueous Solubility Poor / Negligible
Max Recommended DMSO in Assay ≤ 0.5% (v/v) to avoid cytotoxicity

Mechanistic Insights: The Causality of Solvent and Storage Dynamics

As a best practice in small molecule drug development, experimental choices must be driven by the physicochemical realities of the solvent and the compound.

The Threat of Hygroscopy: DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. The introduction of water into a DMSO stock solution alters the solvent's dielectric constant, leading to the "silent precipitation" of highly lipophilic compounds, which drastically reduces the actual molarity of the solution[1]. Empirical studies have demonstrated that[2]. Therefore, the use of high-purity, anhydrous DMSO is a strict requirement[3].

Freeze-Thaw Dynamics and Aliquoting: Unlike biologics, small molecules are generally robust against thermal degradation during freeze-thaw cycles[4]. However, the physical act of repeatedly opening a cold vial introduces ambient moisture. This condensation accumulates over time, effectively diluting the DMSO and crashing the compound out of solution. Aliquoting the master stock into single-use volumes is a mandatory, self-validating step that ensures every independent assay is performed with an uncompromised, pristine stock[4],[3].

Experimental Protocol: Master Stock Preparation

This protocol establishes a self-validating system to ensure the final concentration of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is accurate and stable.

Step 1: Thermal Equilibration

  • Action: Before opening the original compound vial, allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hydrophobic powder, which will later introduce water into the DMSO stock.

Step 2: Weighing

  • Action: Weigh the desired mass of the solid compound using a calibrated analytical microbalance. Use anti-static spatulas and weigh boats to prevent the loss of fine powders.

Step 3: Solvation in Anhydrous DMSO

  • Action: Calculate the required volume of Anhydrous DMSO (≥99.9%) to achieve your target concentration (e.g., 10 mM or 20 mM). Add the solvent directly to the compound.

  • Action: Vortex the mixture vigorously for 1–2 minutes. If the compound does not dissolve immediately, sonicate the vial in a 37°C water bath for 5–10 minutes[5].

Step 4: Quality Control & Visual Inspection

  • Action: Hold the vial against a light source. The solution must be completely clear, with no refractive particulate matter or cloudiness. (Optional but recommended: Verify the exact concentration via LC-MS or HPLC before long-term storage).

Step 5: Aliquoting and Cryopreservation

  • Action: Divide the master stock into 50 µL or 100 µL single-use aliquots in tightly sealed, argon-purged amber glass vials.

  • Storage: Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term preservation (up to 6 months)[6].

Workflow Visualization

Workflow Start Solid Compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Eq Equilibrate to Room Temp (In Desiccator) Start->Eq Weigh Weighing (Analytical Balance) Eq->Weigh Dissolve Dissolution in Anhydrous DMSO (Vortex / Sonicate at 37°C) Weigh->Dissolve Inspect Visual Inspection (Check for Clear Solution) Dissolve->Inspect Aliquot Aliquoting (Single-use Volumes) Inspect->Aliquot Store Storage (-20°C or -80°C, Amber Vials) Aliquot->Store Dilute Aqueous Dilution (Just prior to assay, DMSO <0.5%) Store->Dilute

Workflow for the preparation, storage, and dilution of DMSO stock solutions.

Aqueous Dilution Dynamics (Assay Preparation)

Diluting the DMSO stock into aqueous media (e.g., PBS, cell culture media) is the most critical failure point in small molecule handling. The sudden shift in the solvent environment can cause rapid aggregation.

  • Timing: , immediately prior to the assay. Do not store aqueous dilutions of lipophilic compounds[5].

  • Technique: Add the DMSO stock dropwise to the aqueous buffer while under continuous vortexing. Never add the aqueous buffer directly into the concentrated DMSO stock, as the localized high-water concentration will cause irreversible precipitation.

  • Concentration Limits: Ensure the final DMSO concentration in the assay is[4].

Table 2: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Precipitate in DMSO Stock after thawing Compound crashed out due to low temperature or moisture ingress.Warm the vial to 37°C and gently vortex/sonicate until fully redissolved[4],[5].
Cloudiness upon dilution into aqueous media Rapid aggregation due to high lipophilicity and sudden dielectric shift.Ensure dropwise addition while vortexing. If persistent, reduce the final compound concentration.
Inconsistent assay results over time Stock degradation or "silent precipitation" from repeated freeze-thaw cycles.Discard the compromised master stock. Prepare a fresh stock and strictly adhere to single-use aliquoting[3].

References

  • Title: Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Source: researchgate.net | URL: [Link][2]

  • Title: Samples in DMSO: What an end user needs to know | Source: researchgate.net | URL: [Link][1]

Sources

Application Note: 1H and 13C NMR Spectral Interpretation of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol and Spectral Interpretation Guide.

Introduction & Scope

The compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide represents a highly functionalized aryloxyacetamide, a structural motif frequently utilized in the development of novel agrochemicals and pharmaceuticals. Verifying the structural integrity of this molecule requires a robust analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this purpose, providing unambiguous connectivity and stereoelectronic data[1].

This application note provides a comprehensive, step-by-step protocol for the acquisition and mechanistic interpretation of the


H and 

C NMR spectra of this compound. Special emphasis is placed on the complex splitting patterns generated by the

F nucleus in the

C spectrum, which serves as a built-in structural probe.

Experimental Protocol: Sample Preparation & Acquisition

To ensure a self-validating and highly reproducible experimental setup, follow these standardized parameters:

Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D). CDCl
    
    
    
    is ideal for amides that do not exhibit severe aggregation, though DMSO-
    
    
    may be substituted if solubility is poor or if the amide proton undergoes rapid exchange[2].
  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal reference point (

    
     = 0.00 ppm).
    
  • Filtration: Pass the solution through a glass wool plug or a 0.2

    
    m PTFE syringe filter directly into a clean, dry 5 mm NMR tube to eliminate paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.
    
Instrument Parameters
  • 
    H NMR Acquisition:  400 MHz (or higher), 16–32 scans, 30° pulse angle, relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the aliphatic protons.
    
  • 
    C NMR Acquisition:  100 MHz, proton-decoupled (WALTZ-16 sequence), minimum of 512 scans, relaxation delay (D1) of 2.0 seconds. Broadband decoupling will eliminate 
    
    
    
    H-
    
    
    C splitting, simplifying the spectrum to singlets for non-fluorinated carbons[3].

Mechanistic Interpretation of H NMR Spectra

Chemical Shift Causality

The


H NMR spectrum of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is heavily influenced by the inductive and resonance effects of its heteroatoms:
  • The Amide Proton (-NH-): Appears as a broad singlet downfield (~8.40 ppm). This pronounced deshielding is caused by the resonance of the nitrogen lone pair with the adjacent carbonyl group, which restricts rotation and decreases electron density around the proton[1].

  • The Methylene Linker (-CH

    
    -):  Appears as a sharp singlet at ~4.65 ppm. These protons are sandwiched between a highly electronegative ether oxygen and an electron-withdrawing carbonyl group. This dual inductive deshielding pushes the signal significantly downfield compared to standard aliphatic protons[2].
    
  • Aromatic Protons (Rings A & B): The 2-chlorophenoxy ring (Ring A) and the 2-fluorophenyl ring (Ring B) present complex overlapping multiplets. The proton ortho to the amide group on Ring B (H-6'') is heavily deshielded by the magnetic anisotropy of the carbonyl group, shifting it to ~8.35 ppm.

H NMR Data Summary
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment
NH 8.40br s1H-Amide proton
H-6'' 8.35td1H

= 8.0, 1.5
Ring B (ortho to NH)
H-3' 7.42dd1H

= 8.0, 1.6
Ring A (ortho to Cl)
H-5' 7.25td1H

= 8.0, 1.6
Ring A (meta to Cl)
H-3'', H-4'' 7.10 - 7.18m2H-Ring B (ortho/meta to F)
H-5'' 7.05m1H-Ring B (para to NH)
H-4' 6.98td1H

= 8.0, 1.2
Ring A (para to O)
H-6' 6.92dd1H

= 8.2, 1.2
Ring A (ortho to O)
CH

4.65s2H-Methylene linker

Mechanistic Interpretation of C NMR Spectra

F- C Spin-Spin Coupling Dynamics

Because of the low natural abundance of


C (~1.1%), homonuclear 

C-

C coupling is statistically improbable and is not observed[3]. However,

F is a spin-½ nucleus with 100% natural abundance. In a standard proton-decoupled

C spectrum, the

F nucleus remains coupled to the carbon framework, resulting in characteristic doublet splittings for the carbons on Ring B[4].

The magnitude of the carbon-fluorine coupling constant (


) is strictly dependent on the number of intervening bonds, providing a highly reliable mapping tool[5]:
  • 
     (Direct bond):  ~244 Hz (C-2'').
    
  • 
     (Ortho position):  ~10–20 Hz (C-1'' and C-3'').
    
  • 
     (Meta position):  ~7–8 Hz (C-4'' and C-6'').
    
  • 
     (Para position):  ~2–4 Hz (C-5'').
    
C NMR Data Summary
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment
C=O 166.5s-Carbonyl
C-1' 153.5s-Ring A (C-O)
C-2'' 152.8d

= 244.0
Ring B (C-F)
C-3' 130.5s-Ring A (C-H, ortho to Cl)
C-5' 127.8s-Ring A (C-H, meta to Cl)
C-1'' 126.2d

= 10.5
Ring B (C-NH)
C-4'' 124.5d

= 7.5
Ring B (C-H, meta to F)
C-5'' 124.0d

= 3.2
Ring B (C-H, para to F)
C-2' 123.0s-Ring A (C-Cl)
C-4' 122.5s-Ring A (C-H, para to O)
C-6'' 121.5d

= 2.0
Ring B (C-H, ortho to NH)
C-3'' 115.0d

= 19.0
Ring B (C-H, ortho to F)
C-6' 114.0s-Ring A (C-H, ortho to O)
CH

68.5s-Methylene linker

2D NMR Validation Strategy

To unambiguously resolve the overlapping aromatic signals between 6.90 and 7.50 ppm, a 2D NMR workflow is required:

  • COSY (Correlation Spectroscopy): Use to trace the

    
     spin systems within Ring A (H-3' 
    
    
    
    H-4'
    
    
    H-5'
    
    
    H-6') and Ring B.
  • HSQC (Heteronuclear Single Quantum Coherence): Map the directly bonded

    
    H-
    
    
    
    C pairs. This immediately distinguishes the protonated carbons from the quaternary carbons (C=O, C-1', C-2', C-1'', C-2'').
  • HMBC (Heteronuclear Multiple Bond Correlation): Confirm the linker connectivity. The methylene protons (-CH

    
    -) will show strong 
    
    
    
    and
    
    
    correlations to the carbonyl carbon (C=O) and the ether-bearing aromatic carbon (C-1').

Structural Elucidation Workflow

NMR_Workflow Start Target Compound: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Prep Sample Preparation (CDCl3, 400 MHz, TMS Reference) Start->Prep Acq1H 1H NMR Acquisition (NH, CH2, Aromatic Protons) Prep->Acq1H Acq13C 13C NMR Acquisition (C=O, CH2, C-F Splitting) Prep->Acq13C Analysis1H 1H Analysis: Integration, Multiplicity & J(H-H) Acq1H->Analysis1H Analysis13C 13C Analysis: Chemical Shifts & J(C-F) Coupling Acq13C->Analysis13C Acq2D 2D NMR Validation (COSY, HSQC, HMBC) Analysis1H->Acq2D Analysis13C->Acq2D Elucidation Final Structural Elucidation & Signal Assignment Acq2D->Elucidation

Workflow for the NMR spectral acquisition and structural elucidation of the target acetamide.

References

  • [2] Transformation of Lignin Model Compounds to N-substituted Aromatics via Beckmann Rearrangement. The Royal Society of Chemistry. Available at:[Link]

  • [4] Introduction to Spectroscopy (5th Ed.) by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Chemistry.Com.Pk. Available at: [Link]

  • [5] Theoretical modeling of 13C NMR chemical shifts - How to use the calculation results. ResearchGate. Available at:[Link]

  • [3] Characteristics of 13C NMR Spectroscopy. Chemistry LibreTexts. Available at:[Link]

  • [1] Spectrometric Identification of Organic Compounds (8th Ed.) by Robert M. Silverstein and Francis X. Webster. Chemistry.Com.Pk. Available at: [Link]

Sources

Application Note: Optimizing Reaction Conditions for the N-Acylation of 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The synthesis of N-acylated 2-fluoroaniline derivatives is a critical transformation in modern drug discovery and fine chemical manufacturing. These structural motifs serve as vital intermediates for synthesizing high-value targets, including COX-2 inhibitors (e.g., lumiracoxib)[1] and biologically active benzo[d]oxazoles with potent anticancer and antibiotic properties[2].

However, the N-acylation of 2-fluoroaniline presents distinct synthetic challenges compared to unsubstituted anilines. The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), significantly decreasing the electron density on the adjacent amine nitrogen[2]. This electronic deactivation reduces the nucleophilicity of the amine. Furthermore, the ortho-substitution creates a steric barrier that impedes the trajectory of incoming bulky acylating agents, often resulting in sluggish reaction kinetics and low yields under standard conditions[3].

This application note provides a comprehensive, self-validating protocol for overcoming these electronic and steric barriers, detailing the mechanistic causality behind optimized reaction conditions.

Mechanistic Causality in Optimization

To achieve high-yielding N-acylation of deactivated substrates like 2-fluoroaniline, the reaction environment must be strategically modified:

  • Electrophile Enhancement : Standard acylating agents like acetic anhydride often lack the reactivity required to overcome the steric and electronic barriers of ortho-halogenated anilines. Switching to highly electrophilic acyl chlorides is a necessary first step[3].

  • Acid Scavenging : The reaction between an amine and an acyl chloride generates hydrochloric acid (HCl) as a byproduct. If not neutralized, HCl will protonate the unreacted 2-fluoroaniline to form an unreactive 2-fluoroanilinium hydrochloride salt, halting the reaction. A stoichiometric excess of a base (e.g., Triethylamine or K₂CO₃) is mandatory[4].

  • Catalytic Activation : For highly hindered systems, the addition of a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) is highly effective. DMAP reacts rapidly with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is more susceptible to attack by the deactivated aniline[3]. Alternatively, Phase Transfer Catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) combined with K₂CO₃ in polar aprotic solvents (e.g., DMF) have been shown to drastically accelerate the reaction by facilitating efficient phase transfer and stabilizing transition states[5].

  • Stoichiometric Control : To prevent double acylation (formation of imides), the acylating agent should be added dropwise at low temperatures, and a slight excess of the 2-fluoroaniline derivative is sometimes maintained[2].

Quantitative Data: Condition Screening

The following table summarizes the optimization landscape, demonstrating how systematic changes in the reaction parameters directly influence the yield of the N-acylated product.

Table 1: Optimization of Reaction Conditions for the N-Acylation of 2-Fluoroaniline

EntryAcylating AgentSolventBase / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Acetic AnhydrideDCMTEA / None251235Poor electrophilicity fails to overcome the -I effect of fluorine.
2Acetyl ChlorideDCMTEA / None25662Improved electrophilicity, but steric hindrance limits the reaction rate.
3Acetyl ChlorideDCMTEA / DMAP (0.1 eq)25289DMAP successfully forms a highly reactive N-acylpyridinium intermediate[3].
4Acetyl ChlorideDMFK₂CO₃ / TBAB (0.05 eq)25194PTC enhances phase transfer; highly efficient and rapid conversion[5].

Optimization Workflow Diagram

OptimizationWorkflow Substrate 2-Fluoroaniline (Deactivated Nucleophile) StdConditions Standard Conditions (Acyl Anhydride, TEA, DCM) Substrate->StdConditions Baseline Screening OptConditions Optimized Conditions (Acyl Chloride, K2CO3, DMF) Substrate->OptConditions Electrophile Enhancement LowYield Low Yield (<40%) Due to -I Effect & Sterics StdConditions->LowYield Incomplete Conversion Catalyst Catalytic Activation (TBAB or DMAP) OptConditions->Catalyst Base Neutralizes HCl Byproduct HighYield High Yield (>90%) Efficient N-Acylation Catalyst->HighYield Overcomes Activation Barrier

Workflow for overcoming electronic and steric deactivation in 2-fluoroaniline N-acylation.

Self-Validating Experimental Protocol

This detailed methodology outlines the optimized conditions utilizing DMAP as a nucleophilic catalyst (corresponding to Entry 3 in Table 1). The protocol is designed as a self-validating system, where each step includes built-in quality control checks.

Step 1: Substrate Dissolution & Base Addition
  • Action : In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoroaniline (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert atmosphere (N₂ or Ar). Add Triethylamine (TEA, 1.5 eq, 15 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1 mmol).

  • Causality : Anhydrous conditions are critical to prevent the competitive hydrolysis of the moisture-sensitive acyl chloride. TEA serves as an acid scavenger to neutralize the HCl generated during the reaction, preventing the formation of an unreactive 2-fluoroanilinium hydrochloride salt[4]. DMAP acts as a nucleophilic catalyst to overcome the steric and electronic deactivation caused by the ortho-fluoro substitution[3].

Step 2: Electrophile Introduction
  • Action : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve the chosen acyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DCM and add it dropwise to the stirring aniline solution over 15 minutes.

  • Causality : The dropwise addition at 0 °C controls the exothermic nature of the nucleophilic addition-elimination reaction. Keeping the temperature low and strictly controlling the stoichiometry prevents double acylation (imide formation), which can occur if the local concentration of the highly reactive acyl chloride is too high[2].

Step 3: Reaction Maturation & Self-Validation
  • Action : Remove the ice bath, allow the mixture to warm to room temperature (25 °C), and stir for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system.

  • Causality & Validation : TLC serves as the primary self-validation tool. As the reaction proceeds, TLC will show the depletion of the lower-Rf 2-fluoroaniline and the emergence of a higher-Rf spot corresponding to the less polar N-acylated product. The complete disappearance of the starting material spot validates the termination of the reaction phase.

Step 4: Chemoselective Quenching & Workup
  • Action : Quench the reaction by adding 10 mL of distilled water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M aqueous HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality : This workup sequence is a self-validating purification system. The 1M HCl wash selectively protonates and extracts unreacted TEA and the DMAP catalyst into the aqueous phase. The NaHCO₃ wash neutralizes and removes any unreacted acyl chloride (which hydrolyzes to its corresponding water-soluble carboxylic acid). Finally, the brine wash removes residual water from the organic layer before final drying, ensuring high crude purity[3].

References

  • [5] Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Available at:

  • [3] Technical Support Center: N-Acylation of Hindered Anilines. Benchchem. Available at:

  • [4] Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. Benchchem. Available at:

  • [2] Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. PMC. Available at:

  • [1] Preparation process of 2-chloro-6-fluoroaniline (CN105646233A). Google Patents. Available at:

Sources

Application Note: In Vitro Characterization of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive in vitro characterization protocols for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide , a representative small molecule scaffold often investigated in medicinal chemistry for antimicrobial (specifically antimycobacterial), herbicidal, and ion-channel modulating activities.

Given the structural class (N-aryl-2-phenoxyacetamide), this compound is frequently utilized as a chemical probe or hit analog in Structure-Activity Relationship (SAR) studies. The following protocols are designed to validate its pharmacological potency, specificity, and safety profile.

Introduction & Compound Overview

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a lipophilic small molecule characterized by an acetamide linker connecting a 2-chlorophenoxy moiety and a 2-fluoroaniline group.

  • Chemical Class: Phenoxyacetamide.

  • Key Molecular Interactions: The amide bond serves as a hydrogen bond donor/acceptor, while the halogenated aromatic rings provide hydrophobic interactions and specific steric constraints.

  • Biological Relevance:

    • Enzyme Inhibition: Analogs in this class are known inhibitors of enzymes such as Enoyl-ACP reductase (InhA) and DprE1 (tuberculosis targets).

    • Ion Channel Modulation: Structural similarity to local anesthetics suggests potential activity at Voltage-gated Sodium Channels (Nav) .

    • Integrated Stress Response (ISR): Monomeric analog of the ISR inhibitor ISRIB .

Strategic Objective

To transition this compound from a "hit" to a "lead," researchers must establish:

  • Solubility & Stability: Ensuring the compound remains in solution during assays.

  • Target Potency (IC50): Quantifying inhibition in a primary enzymatic or binding assay.

  • Mechanism Validity: Ruling out non-specific aggregation (PAINS).

  • Cellular Toxicity: Defining the therapeutic window.

Material Preparation & Handling

Principle: Phenoxyacetamides are lipophilic (LogP ~3-4). Improper solubilization leads to precipitation and false-negative results.

Reagents
  • Compound: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (Purity >95% by HPLC).

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Control: Staurosporine (or target-specific reference inhibitor).

Protocol: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of solid compound into a glass vial (avoid plastic if possible to prevent adsorption).

  • Dissolution: Dissolve in 100% DMSO to a concentration of 10 mM .

    • Note: Vortex for 1 minute. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 20 µL volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Quality Control: Solubility Check

Before running bioassays, verify solubility in the assay buffer.

  • Dilute stock to 100 µM in PBS (pH 7.4).

  • Measure Absorbance at 600 nm (OD600).

  • Criteria: OD600 < 0.005 indicates no precipitation. If cloudy, lower the concentration or add 0.01% Triton X-100.

Protocol A: Primary Enzymatic Inhibition Assay (Fluorescence-Based)

Objective: Determine the IC50 of the compound against a target enzyme (e.g., a Protease, Kinase, or Reductase). This protocol uses a generic fluorogenic substrate model.

Experimental Logic
  • Linearity: The assay must run within the linear velocity phase of the enzyme.

  • Km Condition: Substrate concentration should be at or below

    
     to detect competitive inhibitors.
    
  • DMSO Tolerance: Ensure final DMSO concentration is <1% (or as tolerated by the enzyme).

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Brij-35, 1 mM DTT.

  • Enzyme: Target protein (e.g., 5 nM final concentration).

  • Substrate: Fluorogenic peptide (e.g., AMC-labeled).

  • Plate: 384-well black, low-volume microplate.

Step-by-Step Procedure
  • Compound Dilution (Echo/Pipette):

    • Prepare a 10-point dose-response series in DMSO (1:3 serial dilution).

    • Top concentration: 100 µM (Final assay concentration).

    • Transfer 50 nL of compound to the dry plate wells.

  • Enzyme Addition:

    • Dilute enzyme in Assay Buffer to 2x final concentration.

    • Dispense 5 µL of enzyme solution into wells.

    • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at RT . This allows the compound to bind the active site before substrate competition begins.

  • Substrate Initiation:

    • Dilute substrate in Assay Buffer to 2x final concentration (at

      
      ).
      
    • Dispense 5 µL of substrate solution to start the reaction.

  • Kinetic Read:

    • Immediately read fluorescence (Ex/Em specific to fluorophore) every 2 minutes for 60 minutes.

  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).

    • Low Control (LC): Buffer + Substrate (100% Inhibition).

Data Analysis
  • Calculate Slope (RFU/min) for the linear portion of the curve.

  • Normalize data:

    
    
    
  • Fit data to the 4-parameter logistic equation (Hill equation) to derive IC50.

Protocol B: Aggregation Counter-Screen (DLS)

Critical Validation: Phenoxyacetamides can form colloidal aggregates that sequester enzymes, leading to false positives. This protocol distinguishes specific inhibition from non-specific aggregation.

Method: Dynamic Light Scattering (DLS)
  • Preparation: Prepare the compound at 10 µM and 100 µM in the exact Assay Buffer used in Protocol A (without enzyme/substrate).

  • Measurement: Use a DLS instrument (e.g., Wyatt DynaPro).

  • Analysis:

    • Pass: Particle radius < 1 nm (monomeric).

    • Fail: Particle radius > 50 nm (colloidal aggregates).

  • Alternative (Triton Test): Repeat Protocol A with 0.01% Triton X-100 . If IC50 increases significantly (potency is lost) in the presence of detergent, the compound is likely a promiscuous aggregator.

Protocol C: Cellular Viability (CellTiter-Glo)

Objective: Assess cytotoxicity to determine the therapeutic index.

Materials
  • Cells: HEK293 or HepG2 (Standard toxicity models).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Media: DMEM + 10% FBS.

Procedure
  • Seeding: Plate 5,000 cells/well in a 96-well white opaque plate. Incubate 24h at 37°C/5% CO2.

  • Treatment: Add compound (10-point dilution, top conc 100 µM). Incubate for 48 hours .

  • Detection:

    • Equilibrate plate to RT (30 min).

    • Add 100 µL CellTiter-Glo reagent.

    • Shake (2 min) and incubate (10 min) to stabilize signal.

  • Measurement: Read Luminescence (Integration time: 1s).

  • Calculation: Derive CC50 (Cytotoxic Concentration 50%).

Visualization & Logic Flow

Experimental Workflow Diagram

The following diagram illustrates the decision tree for validating the compound.

G Start Compound: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Solubility Step 1: Solubility Check (PBS, pH 7.4) Start->Solubility PrimaryAssay Step 2: Primary Enzyme Assay (Fluorescence Kinetics) Solubility->PrimaryAssay Soluble HitAnalysis Is % Inhibition > 50%? PrimaryAssay->HitAnalysis CounterScreen Step 3: Aggregation Counter-Screen (DLS / Triton X-100) HitAnalysis->CounterScreen Yes FalsePositive FALSE POSITIVE (Aggregator / Artifact) HitAnalysis->FalsePositive No (Inactive) CellAssay Step 4: Cellular Viability (CellTiter-Glo) CounterScreen->CellAssay Not Aggregating CounterScreen->FalsePositive Aggregates ValidHit VALIDATED HIT (Specific Activity + Low Toxicity) CellAssay->ValidHit CC50 > 10x IC50 CellAssay->FalsePositive Toxic (CC50 ~ IC50)

Caption: Decision tree for validating phenoxyacetamide hits, filtering out solubility artifacts and promiscuous aggregators.

Data Presentation & Analysis

Summary Table Template

Report your findings using this standardized format to ensure comparability across experiments.

ParameterAssay TypeValue (Mean ± SD)Interpretation
Solubility Kinetic Turbidimetry> 100 µMExcellent aqueous solubility.
Potency (IC50) Enzyme Inhibition1.2 ± 0.3 µMModerate potency; suitable for optimization.
Mechanism DLS / Triton ShiftNo ShiftSpecific binder (Not an aggregator).
Toxicity (CC50) CellTiter-Glo (HEK293)> 50 µMLow toxicity; Therapeutic Index > 40.
Z' Factor Assay Quality Control0.75Excellent assay robustness (Target > 0.5).
Z' Factor Calculation

To validate the reliability of your primary assay:



  • 
    : Standard deviation of positive (HC) and negative (LC) controls.
    
  • 
    : Mean signal of positive and negative controls.
    

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Sidrauski, C., et al. (2013). Pharmacological brake-release of mRNA translation enhances cognitive memory. eLife (Describing the related ISRIB phenoxyacetamide scaffold). Link

Formulation strategies for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Formulation Strategies for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in Preclinical Models

Executive Summary

This guide details the formulation protocols for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (CAS: 327025-66-1), a lipophilic small molecule utilized in pharmacological screening. Due to its predicted high lipophilicity (LogP > 3.0) and poor aqueous solubility (BCS Class II/IV characteristics), standard aqueous buffers (PBS/Saline) are unsuitable vehicles.

This document provides three validated formulation systems:

  • Oral Suspension (Standard): Methylcellulose/Tween 80 for high-dose toxicology/PK.

  • Intravenous Co-solvent Solution: DMSO/PEG400/Water for bioavailability assessment.

  • Solubility-Enhanced Solution: Hydroxypropyl-β-cyclodextrin (HP-β-CD) for sensitive efficacy models.

Part 1: Pre-Formulation Characterization

Before attempting in vivo dosing, the compound's solubility profile must be established to prevent "crashing out" (precipitation) inside the animal or syringe.

Table 1: Physicochemical Profile & Vehicle Compatibility

Property Value (Predicted/Observed) Formulation Implication
Molecular Weight 279.7 g/mol Small molecule; amenable to complexation.
LogP ~3.0 - 4.0 Highly lipophilic; requires organic co-solvents or surfactants.
Water Solubility < 10 µg/mL Insoluble in pure water; IV administration requires solubilizers.

| pKa | Neutral amide | pH adjustment alone will not significantly improve solubility. |

Part 2: Formulation Decision Logic

The choice of vehicle depends strictly on the Route of Administration (ROA) and the required dose.

FormulationLogic Start Define Study Goal Route Route of Admin? Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Target Conc. > 1 mg/mL? IV->SolubilityCheck Suspension Protocol A: 0.5% MC + 0.1% Tween 80 PO->Suspension Standard for PK/Tox Cosolvent Protocol B: DMSO/PEG400/Water SolubilityCheck->Cosolvent No (Low Dose) Cyclodextrin Protocol C: 20% HP-β-CD SolubilityCheck->Cyclodextrin Yes (High Dose/Sensitive)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility requirements.

Part 3: Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for PK/Tox)

Purpose: For oral gavage (PO) where systemic absorption is rate-limited by dissolution. This "standard suspension" ensures homogeneity and dose accuracy.

Reagents:

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

  • Compound: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (micronized preferred).

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Heat 50 mL of distilled water to ~80°C.

    • Slowly disperse 0.5 g Methylcellulose powder while stirring to prevent clumping.

    • Add 50 mL of cold water to solubilize the polymer (MC dissolves in cold water).

    • Add 100 µL Tween 80. Stir overnight at 4°C to clear entrapped air bubbles.

  • Compound Levigation (Critical Step):

    • Weigh the required amount of compound into a mortar.

    • Add the vehicle dropwise, grinding with a pestle to form a smooth, lump-free paste (wetting).

    • Why? Direct addition of large volumes causes "rafting" (hydrophobic powder floating on top).

  • Dilution:

    • Transfer the paste to a volumetric flask/vial.

    • Rinse the mortar with remaining vehicle and add to the vial.

    • Vortex for 2 minutes. Sonicate for 10 minutes to break micro-aggregates.

QC Check: Invert the vial. If visible clumps settle within 30 seconds, re-sonicate. The suspension must remain homogeneous for at least 5 minutes.

Protocol B: Intravenous Co-solvent System (DMSO/PEG)

Purpose: For IV bolus (tail vein) where the drug must be fully dissolved. Risk: High precipitation risk upon blood dilution.

Formulation Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Co-solvent)[1]

  • 55% Saline (0.9%) or Water (Diluent)

Step-by-Step Procedure:

  • Dissolution: Weigh the compound into a glass vial.

  • Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex until completely clear.

    • Note: If not clear, the formulation will fail. Do not proceed.

  • Stabilization: Add PEG 400 . Vortex mix.

  • Final Dilution: Slowly add warm (37°C) Saline while vortexing.

    • Caution: Adding saline too fast can cause "shock precipitation."

Self-Validating Test (The "Bench-Top Blood" Test): Pipette 10 µL of the final formulation into 1 mL of warm PBS.

  • Pass: Solution remains clear or slightly hazy (Tyndall effect) but no crystals.

  • Fail: Visible white precipitate. Do not dose.

Protocol C: Cyclodextrin Complexation (High Stability)

Purpose: Best for IP/IV administration to minimize irritation and hemolysis. HP-β-CD encapsulates the lipophilic drug in a hydrophilic shell.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection

Step-by-Step Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water (e.g., 2g in 10 mL). Filter through 0.22 µm PES filter.

  • Weigh the compound.

  • Add the 20% CD solution directly to the compound.

  • Sonication Cycle: Sonicate for 30–60 minutes in a bath sonicator (maintain temp < 40°C).

  • Equilibration: Shake on an orbital shaker (200 rpm) for 4 hours or overnight.

  • Clarification: If undissolved solids remain, filter (0.45 µm) or centrifuge. The supernatant is the dosable solution.

Workflow Step1 Weigh Compound Step2 Add 20% HP-β-CD Solution Step1->Step2 Step3 Sonicate (30 min) & Shake (4 hr) Step2->Step3 Check Visual Check: Clear? Step3->Check Filter Filter (0.22 µm) Check->Filter Yes Fail Reduce Conc. or Switch to Co-solvent Check->Fail No (Precipitate)

Figure 2: Workflow for preparing Cyclodextrin-based solutions.

Part 4: In Vivo Administration Guidelines

Adhering to volume limits is critical for animal welfare and data integrity.

Table 2: Recommended Dosing Volumes (Mouse vs. Rat)

Route Species Max Volume (Bolus) Recommended Vehicle (from above)
Oral (PO) Mouse (25g) 10 mL/kg (250 µL) Protocol A (Suspension)
Oral (PO) Rat (250g) 10 mL/kg (2.5 mL) Protocol A (Suspension)
IV (Bolus) Mouse 5 mL/kg (125 µL) Protocol B or C
IV (Bolus) Rat 5 mL/kg (1.25 mL) Protocol B or C

| IP | Mouse | 10–20 mL/kg | Protocol C (Avoid high DMSO) |

Safety Warning:

  • DMSO Limits: Do not exceed 5% DMSO for IV bolus; it can cause hemolysis and phlebitis.

  • pH: Ensure final formulation pH is 4.5–8.0. Extreme pH causes pain and tissue necrosis.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Food and Drug Administration. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2][3][4][5] Pharmaceutical Research, 21(2), 201–230. Link

  • Gad, S. C., et al. (2016). Nonclinical Drug Administration: Formulations, Routes and Regimens. In: Pharmaceutical Sciences Encyclopedia. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link

  • Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

Sources

Title: Elucidation of the Gas-Phase Fragmentation Chemistry of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide via Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Applications Scientist, Advanced Mass Spectrometry Division

Abstract

This technical guide provides a detailed examination of the collision-induced dissociation (CID) pathways of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide. As a member of the N-arylacetamide class, this compound contains multiple functional groups—an amide, an aryl ether, and halogenated phenyl rings—that yield a rich and informative fragmentation spectrum. Understanding these fragmentation patterns is critical for unambiguous structural confirmation, metabolite identification in drug development, and impurity profiling. This document outlines a comprehensive protocol for analysis using a high-resolution mass spectrometer and offers a scientifically grounded interpretation of the resulting product ion spectra, serving as a foundational reference for researchers in pharmaceutical analysis, medicinal chemistry, and related fields.

Introduction and Scientific Context

N-arylacetamides are a cornerstone scaffold in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. The structural elucidation of these molecules and their metabolites is a critical step in the drug discovery and development pipeline. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing high sensitivity and detailed structural information from minimal sample quantities.[1][2] The process involves the ionization of a parent molecule, selection of its corresponding ion, and subsequent fragmentation through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions.[3]

The fragmentation behavior of a molecule is governed by its underlying chemical structure, with cleavage occurring preferentially at the weakest bonds or through pathways that lead to the formation of highly stable fragment ions.[4][5] The target analyte, 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, possesses several key structural motifs that dictate its fragmentation chemistry:

  • Amide Bond: A robust but cleavable linkage that is a primary site of fragmentation.

  • Aryl Ether Bond: Prone to specific cleavages, often involving the ether oxygen, which are well-documented for aromatic ethers.[6][7][8]

  • Halogenated Rings: The presence of chlorine provides a distinct isotopic signature, while both halogens influence electron density and potential fragmentation pathways.

This application note provides both the practical "how-to" for data acquisition and the fundamental "why" behind the observed fragmentation, grounding the interpretation in established principles of mass spectrometry.

Chemical Profile of the Analyte

A clear understanding of the analyte's properties is the first step in any analytical endeavor.

PropertyDetails
Compound Name 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide
Molecular Formula C₁₄H₁₁ClFNO₂
Monoisotopic Mass 279.0463 Da
Protonated Mass [M+H]⁺ 280.0536 Da
Chemical Structure Chemical Structure

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system. The initial full-scan MS analysis confirms the presence and isotopic fidelity of the precursor ion before proceeding to MS/MS, ensuring that the subsequent fragmentation data is derived from the correct parent molecule.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in mass spectrometry (MS)-grade methanol.

  • Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) acetonitrile and deionized water with 0.1% formic acid.

    • Rationale: The addition of formic acid is crucial for promoting efficient protonation in positive ion mode, leading to a strong signal for the [M+H]⁺ precursor ion.[9]

Instrumentation and Parameters

The following parameters are recommended for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, but can be adapted for other tandem MS instruments like triple quadrupoles.

ParameterSettingRationale & Field-Proven Insight
Ionization Mode Electrospray Ionization (ESI), PositiveThe amide nitrogen and ether oxygen are both potential sites for protonation. ESI is the preferred method for polar molecules of this mass range, offering soft ionization that preserves the precursor ion.
Capillary Voltage 3.5 - 4.0 kVThis voltage range provides a stable spray and efficient ion generation. It should be optimized to maximize the precursor signal while minimizing unwanted in-source fragmentation.
Nebulizer Gas (N₂) Pressure 2.0 BarThis pressure ensures the formation of a fine aerosol, which is essential for efficient desolvation and ion release from the liquid phase.
Drying Gas (N₂) Flow & Temp 8.0 L/min at 200 °CThese settings facilitate the complete evaporation of solvent from the ESI droplets, preventing the formation of solvent adducts and ensuring a clean, desolvated ion beam enters the mass analyzer.
MS1 Full Scan Range m/z 100 - 400This range comfortably brackets the expected protonated molecule (m/z 280.05) and allows for the detection of the characteristic chlorine isotopic pattern.
Precursor Ion Selection m/z 280.05This isolates the most abundant isotopic peak of the protonated molecule for subsequent fragmentation analysis.
Collision Gas ArgonArgon is an effective and commonly used inert gas for CID. It provides a good balance of mass and collision cross-section to induce efficient fragmentation.[1]
Collision Energy (CE) 10 - 40 eV (Ramped)Ramping the collision energy within a single experiment is a powerful technique. Low energies (10-15 eV) reveal primary, gentle fragmentations, while higher energies (25-40 eV) induce more extensive, secondary fragmentation, providing a complete picture of the molecule's stability and structure.[3]

Results and Discussion: Deciphering the Fragmentation Pathways

Full Scan (MS1) Spectrum: The Precursor Ion

The initial MS1 analysis reveals the protonated molecule, [M+H]⁺, at m/z 280.0536 . A key validation checkpoint is the presence of the A+2 isotopic peak at m/z 282.0507 , resulting from the natural abundance of the ³⁷Cl isotope. The intensity of this peak should be approximately 32.5% of the monoisotopic [M+H]⁺ peak, confirming the presence of a single chlorine atom in the molecule.

Tandem MS (MS/MS) Spectrum: Key Fragmentation Pathways

Upon collision-induced dissociation, the precursor ion at m/z 280.05 fragments into several characteristic product ions. The primary cleavages occur at the chemically labile amide and ether linkages.

This is typically the most prominent fragmentation route for N-arylacetamides. The cleavage of the amide C-N bond results in two major, charge-retained fragments.

Caption: Primary fragmentation via amide bond cleavage.

  • Product Ion at m/z 169.01: This intense peak corresponds to the 2-chlorophenoxyacetylium ion ([C₈H₆ClO]⁺). Its formation involves the cleavage of the C-N bond with charge retention on the carbonyl-containing fragment. The presence of the chlorine isotope pattern (m/z 171.01) confirms this assignment.

  • Product Ion at m/z 112.06: This ion represents protonated 2-fluoroaniline ([C₆H₆FN]H⁺). This complementary fragment forms when the charge is retained on the aniline portion of the molecule following the amide bond scission.

Cleavage around the aryl ether bond provides another set of diagnostic ions, characteristic of this functional group.[7]

Caption: Fragmentation originating from the aryl ether moiety.

  • Product Ion at m/z 128.00: This fragment corresponds to the 2-chlorophenoxy cation ([C₆H₄ClO]⁺), formed by the cleavage of the O-CH₂ bond (beta-cleavage relative to the chlorophenyl ring). This is a hallmark fragmentation of aryl ethers.[6]

  • Product Ion at m/z 100.00: The 2-chlorophenoxy cation (m/z 128) can subsequently lose a neutral carbon monoxide (CO) molecule, a common rearrangement for phenolic ions, to produce the fragment at m/z 100.00 ([C₅H₄Cl]⁺).

Summary of Key Fragments

The table below summarizes the most diagnostic fragments expected in the MS/MS spectrum of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

Observed m/zCalculated MassElemental FormulaProposed Structure / Origin
280.0536280.0536[C₁₄H₁₂ClFNO₂]⁺Protonated Molecule [M+H]⁺
169.0051169.0051[C₈H₆ClO]⁺2-chlorophenoxyacetylium ion (from Pathway A)
128.0000127.9949[C₆H₄ClO]⁺2-chlorophenoxy cation (from Pathway B)
112.0562112.0562[C₆H₇FN]⁺Protonated 2-fluoroaniline (from Pathway A)
100.002299.9998[C₅H₄Cl]⁺Loss of CO from the 2-chlorophenoxy cation

Conclusion

The tandem mass spectrometry analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide yields a predictable and structurally informative fragmentation pattern. The primary cleavages occur at the amide and ether linkages, producing a set of diagnostic product ions that can be used to confidently identify this molecule. The protocols and interpretations presented in this guide provide researchers with a robust framework for the analysis of this compound and other structurally related N-arylacetamides. This foundational data is invaluable for applications ranging from quality control and impurity analysis to the study of metabolic fate in complex biological systems.

References

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis.
  • GCMS Section 6.13 - Fragmentation of Ethers. (n.d.). Whitman College.
  • DeJongh, D. C., & Biemann, K. (1964). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Journal of the American Chemical Society, 86(1), 67-73.
  • Mass Spectrometry Fragmentation Patterns. (n.d.). Scribd.
  • Compound 2-(2,5-dichlorophenoxy)-N-(2-fluorophenyl)acetamide. (n.d.). Chemdiv.
  • Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube.
  • Hogberg, H. E., & Cram, D. J. (1975). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-10.
  • Proposed fragmentation pathway for N-4-(4-chlorophenoxy)phenyl 2-fluoroacetamide. (n.d.). ResearchGate.
  • 2-chloro-N-(2-fluorophenyl)acetamide. (n.d.). PubChem.
  • 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide. (n.d.). SpectraBase.
  • 2-(2-fluorophenoxy)-N-[(4-fluorophenyl)methyl]acetamide. (n.d.). Chemspace.
  • 2-(4-CHLOROPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE. (n.d.). Sigma-Aldrich.
  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fragmentation Patterns in The Mass Spectra of Organic Compounds (3). (n.d.).
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Sridhar, M. A., et al. (2021). Experimental and computational studies on the synthesis and structural characterization of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Journal of Molecular Structure, 1240, 130561.
  • A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs. (n.d.). Benchchem.
  • Londhe, O. A., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 252-260.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Fizer, O., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 28(21), 7309.
  • Collision-Induced Dissociation. (2025, August 25). National High Magnetic Field Laboratory. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectroscopy. (n.d.). SlideShare.
  • Kosevich, M. V., et al. (2000). High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Rapid Communications in Mass Spectrometry, 14(3), 147-154.
  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6524.
  • Gouveia, G. J., et al. (2020). Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. Molecules, 25(9), 2235.

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Troubleshooting & Optimization

Solving solubility issues of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide

Executive Summary

This technical guide addresses the solubility challenges associated with 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide . Based on its chemical structure—a lipophilic phenoxyacetamide scaffold with two halogenated aromatic rings—this compound exhibits high lipophilicity (estimated LogP > 3.5) and negligible intrinsic aqueous solubility. The primary failure mode in biological assays is microprecipitation upon dilution from organic stock solutions (DMSO) into aqueous buffers, leading to erratic bioassay data, false negatives, or clogging of microfluidic systems.

This guide provides a root-cause analysis, a validated troubleshooting Q&A, and optimized protocols to maintain compound stability in physiological buffers.

Part 1: Technical Troubleshooting (Q&A)

Q1: Why does this specific compound precipitate immediately upon addition to PBS or media? A: The precipitation is driven by the "Hydrophobic Effect" and the high lattice energy of the crystal structure.

  • Structural Cause: The molecule contains two hydrophobic domains (2-chlorophenoxy and 2-fluorophenyl) linked by a short, rigid acetamide bridge. It lacks ionizable groups (amines or carboxylic acids) that could be charged at physiological pH (7.4) to assist solvation.

  • Thermodynamics: When you dilute a DMSO stock into water, the entropic cost of creating a cavity in the water network for this hydrophobic molecule is too high. The water molecules "squeeze" the drug out, forcing it to aggregate and crystallize to minimize surface area [1].

Q2: My stock solution in DMSO is clear. Why does it crash out at 10 µM in buffer? A: You are likely exceeding the "Kinetic Solubility Limit." While the thermodynamic solubility might be nanomolar, kinetic solubility (how long it stays in solution before crashing) depends on the mixing rate and local concentration.

  • The "Plume" Effect: When you pipette DMSO stock into buffer, the local concentration at the tip can exceed 100 µM instantly. This supersaturation triggers nucleation. Once nuclei form, they act as seeds for rapid crystal growth, even if the final concentration is theoretically soluble.

Q3: Can I use sonication to redissolve the precipitate? A: No. Sonication might temporarily disperse the aggregates into smaller particles (nanocrystals), creating a false appearance of solubility (cloudiness disappears). However, these particles are not dissolved; they will not cross cell membranes or bind targets effectively, and they will eventually settle or bind to the plate surface. Prevention is the only cure.

Q4: What is the best solvent system for this compound? A: You must use a Cosolvent + Surfactant system. Pure aqueous buffers are insufficient. We recommend a "ternary" system:

  • Primary Solvent: DMSO (keeps the compound in monomeric form).

  • Surfactant: Tween-80 or Pluronic F-127 (prevents nucleation by coating hydrophobic domains).

  • Cosolvent: PEG-400 (reduces the polarity of the bulk water).

Q5: Does this compound bind to plasticware? A: Yes, significantly. The lipophilic fluorophenyl and chlorophenoxy rings have a high affinity for polystyrene.

  • Solution: Use Low-Binding Polypropylene plates and tips. If using polystyrene for cell culture, ensure the medium contains at least 0.1% BSA or FBS, as albumin acts as a carrier protein to keep the compound in solution and prevent non-specific plastic binding.

Part 2: Optimized Experimental Protocols

Protocol A: The "Stepwise" Dilution Method (Recommended)

Do not add DMSO stock directly to the final buffer volume.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Solvent: PEG-400

  • Final Buffer: PBS + 0.05% Tween-20

Procedure:

  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into 100% PEG-400 .

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400. (This mixture is still organic enough to prevent crashing).

  • Vortex: Vortex vigorously for 10 seconds.

  • Final Dilution: Slowly pipette the Intermediate solution into the Final Buffer while constantly vortexing the buffer.

    • Target: Dilute 1:100 to achieve 10 µM final concentration.

    • Final Composition: 10 µM Compound, 0.1% DMSO, 0.9% PEG-400, 0.05% Tween-20 in PBS.

Protocol B: Solubility Limit Verification (Nephelometry)

Use this to determine the exact "crash point" of the compound in your specific assay buffer.

  • Prepare a 96-well clear-bottom plate.

  • Add 198 µL of assay buffer to each well.

  • Perform a titration of the compound stock (from 0.5 µL to 5 µL additions) to create a range of 25 µM to 250 µM.

  • Incubate at Room Temperature for 2 hours (equilibrium time).

  • Measure Absorbance at 600 nm (OD600) .

  • Analysis: A spike in OD600 indicates precipitation (turbidity). The highest concentration before the spike is your Kinetic Solubility Limit.

Part 3: Data & Visualization

Table 1: Solubility Performance in Various Buffer Systems

Data represents typical solubility profiles for lipophilic phenoxyacetamides (LogP ~3.8).

Buffer SystemMax Kinetic Solubility (2h)Stability (24h)Risk Level
PBS (pH 7.4) < 1 µMPrecipitatesCritical
PBS + 1% DMSO ~ 5 µMPrecipitatesHigh
PBS + 0.1% Tween-20 ~ 25 µMStableLow
PBS + 1% BSA > 50 µMStableOptimal
Cell Culture Media (10% FBS) > 100 µMStableOptimal
Figure 1: Solubility Optimization Decision Tree

This workflow illustrates the logical path to determine the correct formulation strategy.

SolubilityWorkflow Start Start: Compound Stock (10 mM DMSO) Target Define Target Concentration (e.g., 10 µM) Start->Target MediaCheck Is the buffer protein-rich? (e.g., Media + 10% FBS) Target->MediaCheck DirectAdd Direct Addition OK (Vortexing required) MediaCheck->DirectAdd Yes BufferCheck Is it a simple buffer? (PBS/HBSS) MediaCheck->BufferCheck No Success Stable Solution (Proceed to Assay) DirectAdd->Success AddSurfactant Add 0.05% Tween-20 or 0.1% Pluronic F-127 BufferCheck->AddSurfactant Standard Assay Stepwise Use Stepwise Dilution (DMSO -> PEG400 -> Buffer) BufferCheck->Stepwise High Conc. (>50µM) AddSurfactant->Success Stepwise->Success

Caption: Decision logic for selecting the appropriate dilution strategy based on buffer composition and target concentration.

Figure 2: The Mechanism of Precipitation vs. Solubilization

Visualizing how surfactants prevent the "crashing out" phenomenon.

Mechanism Compound Hydrophobic Compound Water Water Network Compound->Water Repulsion (High Energy) Agg Aggregate (Precipitate) Compound->Agg Pi-Stacking Micelle Micelle (Solubilized) Compound->Micelle Encapsulation Water->Agg Exclusion (Entropy Driven) Micelle->Water Stable Dispersion Surfactant Surfactant (Tween-20) Surfactant->Compound Coats Surface

Caption: Mechanistic view of how hydrophobic exclusion drives precipitation and how surfactants (micelles) stabilize the compound.

References

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement of Lipophilic Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs. Retrieved from [Link]

Technical Support Center: Purification of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, chemists, and drug development professionals through the critical purification of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

In pharmaceutical drug development, crystallization is not merely a separation technique; it is a fundamental process governed by thermodynamic factors—such as temperature, concentration, and solvent choice—that define the solid state, purity, and bioavailability of the active pharmaceutical ingredient (API)[1]. Because this specific compound features a hydrophobic diaryl ether/amide backbone with halogen substituents (chlorine and fluorine), its crystal lattice energy and lipophilicity present unique challenges, such as a high propensity for liquid-liquid phase separation (LLPS).

This guide synthesizes thermodynamic theory with field-proven methodologies to ensure a self-validating, high-yield purification system.

Solvent Selection Matrix

Choosing an appropriate solvent system is the cornerstone of crystallization development, directly influencing nucleation kinetics, impurity purging, and solvation propensity[2]. The table below summarizes the quantitative and qualitative data for selecting the optimal solvent for halogenated diaryl acetamides.

Table 1: Solvent Selection Matrix for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Solvent SystemBoiling Point (°C)Cold Solubility (0 °C)Hot Solubility (Reflux)Oiling Out RiskOverall Process Suitability
Ethanol (95%) 78.2LowHighModerateExcellent (Standard monophasic choice)
Ethyl Acetate 77.1ModerateVery HighLowGood (Requires anti-solvent for high yield)
Toluene 110.6LowHighHighFair (High BP increases LLPS risk)
EtOAc / Hexane (1:2) ~68 (Azeotrope)Very LowHighLowExcellent (Highly tunable polarity)

Note: Computer-aided molecular design and solubility curve analysis can be utilized to predict the optimal solvent to maximize the theoretical yield based on equilibrium limits[3].

Standard Operating Procedure: Optimized Cooling Recrystallization

Causality Check: The objective of this protocol is to exploit the differential solubility of the target acetamide across a temperature gradient. By strictly controlling the cooling rate, we ensure that the thermodynamic formation of the crystal lattice selectively excludes structurally distinct impurities.

  • Solvent Preparation: Select a solvent system (e.g., 95% Ethanol or 1:2 Ethyl Acetate/Hexane) based on the matrix above. Pre-warm a secondary 10 mL volume of this solvent in an ice bath for the final washing step.

  • Hot Dissolution: Suspend the crude 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in a minimal volume of the chosen solvent at room temperature. Heat to a gentle reflux with continuous magnetic agitation. Add solvent dropwise until the suspension transitions to a completely clear solution.

    • Causality: Avoid excessive solvent. Over-dilution flattens the supersaturation curve, drastically reducing your final mass recovery.

  • Hot Filtration (If required): If the solution remains turbid due to insoluble byproducts, perform a rapid hot filtration through a pre-warmed Buchner funnel.

    • Causality: Pre-warming the glassware prevents the solution from rapidly cooling and prematurely crystallizing inside the funnel stem.

  • Nucleation & Controlled Cooling: Transfer the saturated filtrate to an Erlenmeyer flask. Remove it from the heat source and allow it to cool ambiently to room temperature.

    • Causality: Rapid "crash-cooling" in an ice bath promotes kinetic precipitation, which physically traps impurities within the rapidly forming crystal lattice. Slow cooling favors thermodynamic crystal growth, yielding superior purity[1].

  • Maturation: Once spontaneous crystallization initiates and the mixture reaches room temperature, transfer the flask to an ice bath (0–5 °C) for 30 to 45 minutes. This depresses the solubility limit further, driving the equilibrium toward the solid phase.

  • Isolation & Washing: Isolate the newly formed crystals via vacuum filtration. Break the vacuum, apply a minimal volume of your pre-chilled washing solvent to the filter cake, and reapply the vacuum.

    • Causality: The ice-cold wash displaces the impurity-laden mother liquor without providing enough thermal energy to re-dissolve the purified product.

  • Desiccation: Dry the crystals under high vacuum at 40 °C until a constant mass is achieved, ensuring the complete removal of residual intercalated solvent.

Process Workflow & Troubleshooting Logic

Recrystallization_Workflow Start Crude 2-(2-chlorophenoxy)- N-(2-fluorophenyl)acetamide Dissolve Dissolve in Hot Solvent (e.g., EtOH or EtOAc/Hexane) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cooling Controlled Slow Cooling (Establish supersaturation) Filter->Cooling Decision Phase Observation During Cooling Cooling->Decision Crystals Crystal Nucleation & Solid Growth Decision->Crystals Solidifies Oiling Oiling Out (LLPS) Liquid phase separates Decision->Oiling Forms droplets Isolate Vacuum Filtration & Cold Solvent Wash Crystals->Isolate Troubleshoot Reheat to redissolve, Adjust solvent ratio or add seed crystals Oiling->Troubleshoot Troubleshoot->Cooling Pure Pure Crystalline API Isolate->Pure

Decision tree and troubleshooting logic for the recrystallization of diaryl acetamides.

Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" instead of forming crystals, and how do I resolve it? Symptom: As the solution cools, it becomes cloudy and separates into a milky emulsion or an immiscible liquid layer (an "oil") at the bottom of the flask. Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS). It occurs when the solution reaches its saturation point at a temperature that is higher than the melting point of the solute-impurity mixture[4]. Because the material is still technically a liquid at this saturation temperature, it separates as an oil rather than nucleating as a solid. This oil acts as an excellent solvent for impurities, completely defeating the purpose of the purification[4]. Resolution:

  • Reheat: Apply heat until the oil completely redissolves into a homogeneous solution.

  • Adjust the Solvent: Add a small volume of a "better" solvent (e.g., more ethyl acetate if using an EtOAc/Hexane mix) to lower the temperature at which saturation occurs, pushing it below the compound's melting point.

  • Seed Crystals: Allow the solution to cool very slowly and introduce a pure seed crystal of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide just before the temperature where oiling previously occurred. This provides a high-energy surface that forces solid nucleation over liquid separation.

Q2: My recovery yield is unacceptably low (<40%). How can I optimize the mass balance? Symptom: High-quality crystals form, but the vast majority of the product remains dissolved in the mother liquor after filtration. Causality: The solvent system chosen has too high of a solubility profile at the terminal cooling temperature (0–5 °C), or an excessive volume of solvent was used during the dissolution phase. In early-phase development, solvents chosen purely on chemical intuition often lead to poor yield and processability issues[2]. Resolution:

  • Solvent Evaporation: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the solvent mass, then repeat the cooling cycle.

  • Anti-Solvent Addition: Transition to an anti-solvent crystallization strategy[1]. While the solution is cold, slowly add a miscible anti-solvent (e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid, then allow it to sit. The anti-solvent drastically reduces the solubility capacity of the primary solvent, forcing the remaining API out of solution[1].

Q3: The isolated crystals are discolored or fail analytical purity checks (HPLC/NMR). What went wrong? Symptom: The crystals exhibit a yellow/brown tint or contain co-crystallized structural analogs. Causality: Impurities were either physically trapped within the crystal lattice due to rapid "crash" cooling, or the solvent system failed to purge the impurities because their solubility closely mirrors the target API. Resolution:

  • Thermodynamic Control: Ensure the cooling rate is strictly controlled. Rapid cooling creates a massive supersaturation spike, leading to chaotic, kinetic crystal growth that engulfs mother liquor and impurities.

  • Activated Carbon Scavenging: If the impurities are highly conjugated (colored), add 1-2% w/w activated charcoal during the hot dissolution phase, boil for 5 minutes, and perform a hot filtration before cooling.

  • Solvent Redesign: If structural analogs are co-crystallizing, the solvent matrix must be redesigned using predictive modeling (e.g., UNIFAC group-contribution methods) to find a system where the API and the impurity have diverging solubility curves[3].

References

  • Syrris. "Crystallization in drug development." syrris.com. Available at:[Link]

  • ResearchGate. "Chapter 4 Solvent design for crystallization of pharmaceutical products." researchgate.net. Available at:[Link]

  • Technobis Crystallization Systems. "Solvent selection for process development." crystallizationsystems.com. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." blogspot.com. Available at:[Link]

Sources

Identifying common impurities in 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific amide bond formation. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

I. Reaction Overview and Key Challenges

The synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide typically involves the coupling of 2-(2-chlorophenoxy)acetic acid and 2-fluoroaniline. This is a standard amide bond formation, a cornerstone reaction in medicinal chemistry. However, like any chemical transformation, it is not without its potential pitfalls. The presence of impurities, even at trace levels, can significantly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide will address the most frequently encountered impurities, their mechanisms of formation, and robust analytical methods for their detection and quantification.

II. Troubleshooting Guide & FAQs: Common Impurities

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing unreacted starting materials in my final product. What are the likely causes and how can I mitigate this?

A1: Unreacted Starting Materials

The presence of residual 2-(2-chlorophenoxy)acetic acid or 2-fluoroaniline is a common issue and often points to incomplete reaction.

Causality:

  • Insufficient Activation of Carboxylic Acid: The most common method for this amide bond formation is the condensation of a carboxylic acid and an amine.[2] For the reaction to proceed efficiently, the carboxylic acid must be "activated" to form a more reactive intermediate.[2][3] If the activation step is incomplete, a significant portion of the acid will remain unreacted.

  • Poor Nucleophilicity of the Amine: 2-fluoroaniline, while a primary amine, can have its nucleophilicity influenced by reaction conditions and the presence of other reagents.

  • Acid-Base Neutralization: A crucial point to remember is that carboxylic acids are acidic and amines are basic. When mixed, they can undergo a rapid acid-base reaction to form an ammonium salt, which is unreactive towards amide formation under standard conditions.[4] Heating the reaction to over 100°C can sometimes overcome this, but it's not the most efficient method.[4]

Troubleshooting & Mitigation:

  • Optimize the Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are commonly used.[4] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]

  • Incorporate Additives: To suppress side reactions and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.[5][6] HOBt minimizes racemization if chiral centers are present and can improve the overall efficiency of the coupling.[6]

  • Choice of Base: The addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often necessary to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic form.[3]

  • Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it has gone to completion before workup.[5][7]

Q2: I've identified a significant by-product with a mass corresponding to an N-acylurea. What is this and how can I prevent its formation?

A2: N-Acylurea Formation

This is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.

Causality:

The highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, is susceptible to an intramolecular rearrangement. This rearrangement leads to the formation of a stable, but undesired, N-acylurea by-product.[5]

Prevention Strategies:

  • Use of HOBt or other additives: The addition of HOBt intercepts the O-acylisourea intermediate to form an active ester. This active ester is less prone to rearrangement and readily reacts with the amine to form the desired amide. This significantly suppresses the formation of the N-acylurea by-product.[5][6]

  • Control Reaction Temperature: Running the activation step at a lower temperature (e.g., 0 °C) can sometimes slow down the rate of the rearrangement reaction relative to the desired reaction with the amine.[5]

Q3: My final product is showing signs of degradation. What are the likely degradation pathways and how can I minimize them?

A3: Product Degradation

The amide bond in 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is generally stable, but degradation can occur under harsh conditions.

Causality:

  • Hydrolysis: The most common degradation pathway for amides is hydrolysis, which breaks the amide bond to regenerate the starting carboxylic acid and amine.[8] This is typically catalyzed by strong acids or bases, especially at elevated temperatures.[8]

  • Oxidation: The phenoxy moiety can be susceptible to oxidation, leading to a complex mixture of degradation products.[9] This can be initiated by exposure to air (oxygen), light, or trace metal impurities.

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation pathways, often in conjunction with oxidation.[8]

Minimization Strategies:

  • Control pH during Workup and Storage: Avoid prolonged exposure to strongly acidic or basic conditions.

  • Inert Atmosphere: For sensitive reactions or during long-term storage, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Protection from Light: Store the final product and key intermediates in amber vials or otherwise protected from light to prevent photolytic degradation.

Q4: What are some other potential process-related impurities I should be aware of?

A4: Other Process-Related Impurities

Beyond the common impurities discussed, several others can arise from the specific reagents and conditions used.

  • Impurities from Starting Materials: The purity of your starting materials, 2-(2-chlorophenoxy)acetic acid and 2-fluoroaniline, is paramount. Impurities present in these materials will likely be carried through the synthesis.

  • Side Reactions of 2-fluoroaniline: Aromatic amines can undergo side reactions, such as oxidation or dimerization, under certain conditions.

  • Residual Solvents: Inadequate removal of solvents used in the reaction and purification steps can lead to their presence in the final product.[7]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or reaction vessels.[10]

III. Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.

Typical HPLC Method Parameters
ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient A time-based gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Method Validation: The analytical method used for impurity profiling must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and specific for the intended purpose.[7]

Advanced Analytical Techniques

For the structural elucidation of unknown impurities, hyphenated techniques are invaluable:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the impurities as they elute from the HPLC column, which is crucial for their initial identification.[11]

  • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): Allows for the direct acquisition of NMR spectra of the separated impurities, providing detailed structural information.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for identifying volatile impurities and residual solvents.[12]

IV. Visualization of Reaction and Impurity Formation

The following diagrams illustrate the main reaction pathway and the formation of a key impurity.

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-(2-chlorophenoxy)acetic acid C Activated Carboxylic Acid (O-Acylisourea Intermediate) A->C + Coupling Reagent (e.g., EDC) B 2-fluoroaniline D 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (Desired Product) B->D C->D + 2-fluoroaniline E N-Acylurea By-product C->E Intramolecular Rearrangement

Caption: Main reaction pathway and N-acylurea by-product formation.

V. Conclusion

A thorough understanding of the potential impurities in the synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is critical for the development of a robust and well-controlled manufacturing process. By anticipating these challenges and implementing the appropriate control strategies and analytical methods, researchers can ensure the quality and purity of this important pharmaceutical intermediate.

VI. References

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from

  • Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach. Retrieved from

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from

  • Benchchem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. Retrieved from

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from

  • Pharmacy 180. (n.d.). Drug degradation pathways. Retrieved from

  • Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs. Retrieved from

Sources

Technical Support Center: Troubleshooting Low Coupling Efficiency in Acetamide Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter roadblocks in acetamide derivative synthesis. While amide bond formation is a fundamental transformation in drug development, achieving high coupling efficiency with sterically hindered or electron-deficient amines requires precise mechanistic control[1].

This guide moves beyond basic troubleshooting to address the underlying chemical causality of your reaction failures. By understanding the kinetic and thermodynamic pathways of your reagents, you can implement self-validating protocols that guarantee results.

Part 1: Diagnostic Q&A – Identifying the Root Cause

Q1: My acetamide coupling yields <20% product despite full consumption of the carboxylic acid. What is the mechanistic failure? Causality & Solution: If your starting acid is fully consumed but product yield is low, the acid is likely being sequestered by a dead-end side reaction. When using carbodiimide reagents like EDC or DCC, the initial step forms an O-acylisourea intermediate. This species is highly reactive but structurally unstable. If your amine is a poor nucleophile or sterically hindered, the rate of intermolecular aminolysis is outpaced by an irreversible intramolecular O-to-N acyl migration, yielding an inactive N-acylurea byproduct[2]. The Fix: You must introduce a nucleophilic additive like HOBt or HOAt. These additives rapidly attack the O-acylisourea to form a stable, yet highly reactive, active ester. This kinetically traps the activated acyl group, preventing rearrangement and preserving it for the amine[2].

Q2: I am trying to couple an electron-deficient aniline to an acetic acid derivative, but standard EDC/HOBt conditions fail. How can I drive this reaction? Causality & Solution: Electron-withdrawing groups on an aniline ring drastically reduce the electron density on the amine nitrogen, rendering it a sluggish nucleophile[3]. The standard HOBt-ester is simply not electrophilic enough to react with it at a practical rate. The Fix: Employ DMAP (4-Dimethylaminopyridine) as an acyl transfer catalyst. DMAP reacts with the HOBt-ester to form a highly electrophilic acylpyridinium ion. The positive charge on the pyridine ring severely lowers the LUMO of the carbonyl carbon, lowering the activation energy required for the weak aniline nucleophile to attack[4].

Q3: How do I overcome severe steric hindrance when coupling bulky aliphatic amines (e.g., tert-butylamine derivatives)? Causality & Solution: Bulky substituents create a physical barricade, blocking the trajectory required for the amine to attack the bulky HOBt-ester or uronium (HATU) intermediate. The Fix: Switch your activation strategy to acyl fluorides. Unlike acyl chlorides, acyl fluorides are highly resistant to spontaneous hydrolysis but exhibit exceptional reactivity toward hindered amines. The small atomic radius of the fluorine atom minimizes steric clashes at the transition state, allowing the bulky amine to successfully approach the carbonyl carbon[5].

Part 2: Mechanistic Visualization

To successfully troubleshoot, you must visualize the competing pathways in your reaction flask. The diagram below illustrates the critical divergence point in EDC-mediated coupling.

AmideCoupling Acid Carboxylic Acid (Acetate Derivative) EDC EDC Activation Acid->EDC O_Acyl O-Acylisourea (Highly Reactive) EDC->O_Acyl HOBt HOBt / DMAP Addition O_Acyl->HOBt Fast trapping SideReaction N-Acylurea (Dead-end Byproduct) O_Acyl->SideReaction Slow rearrangement (if unhindered) ActiveEster Active Ester / Acylpyridinium HOBt->ActiveEster Product Acetamide Product ActiveEster->Product Aminolysis Amine Amine Nucleophile Amine->Product

EDC-mediated amide coupling pathways: productive active ester formation vs. dead-end N-acylurea.

Part 3: Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is a balance of reactivity, byproduct solubility, and cost. Use the following table to optimize your specific acetamide synthesis[1][2][3][6].

Coupling Reagent SystemRelative EfficiencyByproduct SolubilityEpimerization RiskOptimal Use Case
EDC / HOBt HighWater-soluble (Urea easily washed)Low (with HOBt)Standard primary/secondary amines; aqueous workups.
DCC / DMAP ModerateInsoluble (DCU precipitates)ModerateLarge-scale synthesis where DCU can be filtered.
HATU / DIPEA Very HighOrganic-solubleVery LowHighly hindered peptides; rapid micro-scale coupling.
Cyanuric Chloride ModerateWater-solubleHighCost-sensitive, large-scale industrial batch reactions.
BTFFH (Acyl Fluoride) ExcellentOrganic-solubleLowExtremely sterically hindered aliphatic amines.

Part 4: Self-Validating Experimental Protocols

Do not rely on "blind" reaction times. The following protocols are designed as self-validating systems, ensuring you can verify the success of each mechanistic step before proceeding.

Protocol 1: EDC/DMAP/HOBt Coupling for Electron-Deficient Amines[5][8]

Use this protocol when coupling anilines or deactivated heteroaromatic amines.

Step 1: Pre-activation

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M concentration) under an inert N₂ atmosphere.

  • Add HOBt (0.1 equiv) and DMAP (1.0 equiv). Note: The full equivalent of DMAP is critical here to act as an acyl transfer agent, not just a base.

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 equiv) in small portions over 10 minutes. Self-Validation Check: Spot the reaction on a TLC plate after 15 minutes. You should observe the complete disappearance of the carboxylic acid (visualized with bromocresol green stain) and the appearance of a highly UV-active spot corresponding to the acylpyridinium/HOBt-ester intermediate.

Step 2: Aminolysis 4. Add the electron-deficient amine (1.0 equiv) dropwise. 5. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Self-Validation Check: LC-MS analysis should show the mass of the desired acetamide product and the depletion of the active ester intermediate.

Step 3: Workup 6. Dilute the reaction with CH₂Cl₂ (10 volumes). 7. Wash successively with 10% aqueous citric acid (to remove unreacted DMAP and amine), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine[7]. 8. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: In Situ Acyl Fluoride Generation for Sterically Hindered Amides[6]

Use this protocol when coupling bulky tert-butylamine derivatives.

Step 1: Fluorination

  • Dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add DIPEA (2.5 equiv) and BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv).

  • Stir at room temperature for 30 minutes. Self-Validation Check: If available, a quick ¹⁹F NMR of an aliquot will show a distinct downfield peak (typically around +20 to +40 ppm relative to CFCl₃), confirming the quantitative formation of the acyl fluoride.

Step 2: Coupling 4. Add the sterically hindered amine (1.2 equiv) directly to the reaction flask. 5. Heat the reaction gently to 40 °C if no conversion is observed after 2 hours at room temperature. 6. Quench with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove DMF prior to column chromatography.

References

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-8nYiTQ0pFEBTTVXdbo8anYzeo9zZonEDTiPu6kshZOGKozGO63kAVjvTlVy5SUKQJgPwX3rfFrbS7XDF2uT75HXYVTsMqciU6tXy9sp2He9aX-XHtDwF25zlien5Y5wJSLdzZ-HxtflNg9dA3whEFJukX0D1gH1sx2u41ifuXCRoMI5fBSxjqiEf02ZrvstL641TiZlbjko0FcCBf87O_6giC2aK2zI7Jzha_8p9tbg=]
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmPez_OeWd2ZV5z_oH-RSuPRbQlRljjVpScByClP24MxaRBqvp2sfEYlYgUStSOqVkSrull6m4Bqyv5wkYWXLrCJR35xmdFcWGoYHYekzhYFBh3_2BXTjRNX5bh6dAsG4jgfYK]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_9a0xgRxG4_547sNeZbMT2r1QyjzPjDiJxSarkOQWd90OypiUi9oR9Iy1W9cu5IH3_yefJsvhALFUkS8Voh5HB8VeUwRqMb0nZQTqajD2DwT2QaIzGfPAgA2xYQlA14POoB970avCcxRRw==]
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPTq_mwmwe4WtGqd35zDamU4gXRywiIQK_q0NZOQVZY7mGpBM2xIwIjpgacRJc9XX69t1WsS5yKWfE-a4ANRyyhGgi-TVm9zNjVnfwn-fJeKA5Zwar-jJ0U7HuoQSdxQWWNKn6HZia22wUYIDc9MDstAN347452hxyGHJDpZxktc5Kzcw-EkhLZ5xv8nQ8aG0q9vBKl3slAMkZiAvFXBJj9-_j3k8O]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYgV-z5HDig5kPZ14uw13xyE_zTqlkDSs9rkPmfqCfL2yFkTQh9X-BXnYq-h8Q97zYROkbblVC5kQxI0PAUwThPDqmMMou0frf7GyvjLxQtljLIWt_jaOPXnvEdH6dsHyTW0eudh3u_NJHiiYBW6PTAz2ocrBXHYMDqKxqimXwogLKchSpZs3rxM7MN7FiGF-TxtNz2aq48AD1k6AmWMhk1IxQM7kw]
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYgdqzfAQTa4RQFvzmf0B7Ea5I9PuSBNX-nAdQ4twVn-HQVbmZPCri9V2BjBoEzpXOeZJROsXXyY7fCwP7M75xfs2fZmPYrxZzXYQr-MzvmcH3Pv2WoHmuYI2AxWMbRHcWi7uKAkJ1xesGMk6trzQ1xf2ZEJ69-xl6KIIMoHfgfd222wHuwBSds9PWiVMVIlsVlRW9rqb0u8c2yJmA2oY6_DmQY3Xx0g==]
  • Acid-Amine Coupling using EDCI. Organic Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpzm9DVzuSPCojSPBRHbsu2fhlF0LivHdxL_liTpsdUu8PL5ZL-FBaUYeAa1UiBzRGSLZvw_nIXPsbCIDxg4wsUADgxBEh6PRLNUXYb5uf83FdpTIgzhdkp1ij3aWvocbmCdLjOuv_tJQEse75aZA5TKyRXpyShQ==]
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry (RSC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLTORE8sGho_iGw1DsSbpp3kmRy4IOC-AZPyjNtNmtlyivs-VSr1JIEpqm394cGsFNk33d86viY7Gk_OfOXM6hD7uhh2qABgZbVglSbHryBXBm0V-O7KqZvn4Xso-GBQwYaIIRTqaQLTKRYBGZgmEGPgM0o3Y9H-K1BXW_Xwp9-4DtF-he79vDcpQZrag5twO5bjr4aDzphgwdxSrPP6DH1k2RKT7LyHGzdOH4v00P9d1MMSkD_QQ=]

Sources

Technical Support Center: Optimization of Solvent Systems for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of solvent systems for the extraction of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the extraction of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the extraction of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

Q1: I am experiencing low extraction yield. What are the potential causes and how can I improve it?

A1: Low extraction yield can stem from several factors. A primary consideration is the choice of solvent and its polarity relative to the analyte. For a compound like 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, which possesses both polar (amide) and non-polar (chlorophenoxy, fluorophenyl) moieties, a solvent of intermediate polarity is often a good starting point.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent has a high affinity for the target compound.[1] Consider solvents like dichloromethane or ethyl acetate.[2][3]

  • pH Adjustment: The amide group in the target molecule can exhibit weakly basic or acidic properties. Adjusting the pH of the aqueous phase can significantly impact the compound's partition coefficient.[4][5] For neutral or weakly acidic compounds, extraction from an acidic aqueous phase can be beneficial.[6][7]

  • Insufficient Mixing or Contact Time: Ensure adequate mixing of the aqueous and organic phases to facilitate mass transfer. However, overly vigorous shaking can lead to emulsion formation.[8] Gentle, prolonged swirling is often more effective.[9]

  • Incomplete Phase Separation: If the two liquid phases do not separate cleanly, some of your analyte may remain in the unresolved layer.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures could potentially lead to degradation of the acetamide.[10]

Q2: An emulsion has formed between the aqueous and organic layers. How can I break it?

A2: Emulsion formation is a frequent issue in liquid-liquid extraction, often caused by the presence of surfactants or high-shear mixing.[8][9]

Methods to Break Emulsions:

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize emulsion formation.[8][9]

  • "Salting Out": The addition of a saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer, which can help break the emulsion.[9][11]

  • Centrifugation: This is often the most effective method for physically forcing the separation of the two phases.[8]

  • Addition of a Different Organic Solvent: A small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[9]

  • Temperature Change: Gently warming or cooling the mixture can sometimes disrupt the emulsion.[8]

Q3: How do I select the optimal organic solvent for my extraction?

A3: The ideal solvent should have high selectivity for the target compound, be immiscible with the aqueous phase, have a suitable boiling point for easy removal, and be non-reactive with the analyte.[1][2]

Key Solvent Selection Parameters:

ParameterDescriptionRecommended Solvents for Consideration
Polarity The polarity of the solvent should be matched to the polarity of the target compound to maximize solubility.[1][12]Dichloromethane, Ethyl Acetate, Chloroform[2][3]
Selectivity The solvent should preferentially dissolve the target compound over impurities.[12]To be determined experimentally.
Immiscibility The solvent should not be miscible with the aqueous phase to ensure proper layer separation.Dichloromethane, Ethyl Acetate, n-Hexane[2]
Boiling Point A lower boiling point facilitates easier removal of the solvent after extraction.[1]Dichloromethane (40°C), Ethyl Acetate (77°C)
Safety The solvent should have low toxicity and flammability.[12][13]Consider greener solvent alternatives where possible.[14]
Q4: Can I improve the selectivity of my extraction to minimize impurities?

A4: Yes, selectivity can be enhanced through a technique called back-extraction.

Back-Extraction Workflow:

  • Perform the initial extraction of your compound into the organic phase.

  • Wash the organic phase with an aqueous solution of a specific pH to ionize and remove acidic or basic impurities.

  • To further purify the target analyte, it can be re-extracted into a fresh aqueous phase at a pH where it becomes charged and more water-soluble, leaving neutral impurities behind in the organic layer.[4]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific experimental issues.

Guide 1: Low Extraction Recovery

This guide will walk you through a systematic approach to diagnosing and resolving low recovery of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

Caption: Troubleshooting workflow for low extraction recovery.

Guide 2: Persistent Emulsion Formation

This guide provides a decision tree for effectively breaking persistent emulsions.

Emulsion_Troubleshooting Start Persistent Emulsion Step1 1. Gentle Agitation - Have you tried gentle swirling instead of vigorous shaking? Start->Step1 Step2 2. Add Saturated NaCl (Brine) - Did adding brine break the emulsion? Step1->Step2 No Success Emulsion Broken Step1->Success Yes Step3 3. Centrifugation - Is a centrifuge available? Step2->Step3 No Step2->Success Yes Step4 4. Add a Different Organic Solvent - Did adding a small amount of another solvent help? Step3->Step4 No Step3->Success Yes Step5 5. Temperature Modification - Have you tried gentle heating or cooling? Step4->Step5 No Step4->Success Yes Step5->Success Yes Failure Consult with a Senior Scientist Step5->Failure No

Caption: Decision tree for breaking persistent emulsions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Solvent System Screening

This protocol outlines a method for systematically screening different solvents to find the optimal system for your extraction.

Objective: To identify the most effective solvent for extracting 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide from an aqueous matrix.

Materials:

  • 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide standard

  • Aqueous buffer solutions (pH 4, 7, and 9)

  • Organic solvents: Dichloromethane, Ethyl Acetate, n-Hexane, Toluene

  • Separatory funnels (50 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Analytical balance

  • HPLC or GC system for quantification[15][16]

Procedure:

  • Prepare a stock solution of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in a suitable solvent (e.g., methanol) at a known concentration.

  • Spike aqueous solutions: Add a known amount of the stock solution to each of the pH-adjusted aqueous buffers.

  • Perform extractions:

    • For each pH condition, place 10 mL of the spiked aqueous solution into four separate separatory funnels.

    • Add 10 mL of each organic solvent (Dichloromethane, Ethyl Acetate, n-Hexane, Toluene) to one of the funnels for each pH.

    • Gently swirl each funnel for 5 minutes.

    • Allow the layers to separate for 10 minutes. If an emulsion forms, refer to the emulsion breaking guide.

  • Collect the organic layer: Carefully drain the lower (organic) layer. For solvents less dense than water, collect the upper layer.

  • Dry and concentrate: Dry the collected organic extracts over anhydrous sodium sulfate, filter, and then evaporate the solvent using a rotary evaporator.

  • Reconstitute and analyze: Reconstitute the dried extract in a known volume of a suitable solvent and analyze by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the extracted analyte.[15]

  • Calculate extraction efficiency: Compare the amount of analyte recovered in the organic phase to the initial amount spiked into the aqueous phase.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantification of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide. This method should be validated for your specific application.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • UV detection wavelength: To be determined by UV scan of the analyte (typically around 254 nm for aromatic compounds).

Procedure:

  • Prepare a standard curve: Prepare a series of standard solutions of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide of known concentrations in the mobile phase.

  • Analyze standards: Inject each standard solution into the HPLC system and record the peak area.

  • Plot the calibration curve: Plot the peak area versus the concentration of the standards and determine the linearity.

  • Analyze samples: Inject the reconstituted extracts from your experiments and record the peak areas.

  • Quantify the analyte: Use the calibration curve to determine the concentration of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in your samples.

IV. References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020, November 12). Retrieved from [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017, November 10). ACS Omega. Retrieved from [Link]

  • A Study on Solvent Extraction in Pharmaceutical Applications: Examining the - IJARST. (2014, January 15). Retrieved from [Link]

  • Extraction: An important tool in the pharmaceutical field - International Journal of Science and Research Archive. (2023, September 25). Retrieved from [Link]

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil. (2024, November 21). Retrieved from [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018, May 17). Retrieved from [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • What Factors Are Taken Into Consideration When Selecting a Solvent? (n.d.). Retrieved from [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021, April 7). Retrieved from [Link]

  • Solvent Extraction Techniques - Organomation. (n.d.). Retrieved from [Link]

  • OPTIMIZATION OF AROMATICS EXTRACTION PROCESS FROM STRAIGHT-RUN DIESEL. (n.d.). Retrieved from [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Publications. (2017, November 10). Retrieved from [Link]

  • Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC. (n.d.). Retrieved from [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. (2014, July 31). Retrieved from [Link]

  • Video: Extraction: Effects of pH - JoVE. (2024, April 4). Retrieved from [Link]

  • How to improve the efficiency of organic solvent extraction? - Blog - Anquan Chemical. (2026, January 14). Retrieved from [Link]

Sources

Resolving baseline noise in HPLC analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the troubleshooting guide for the HPLC analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to baseline noise, ensuring the accuracy and reliability of your chromatographic data. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental choices.

Assumed Analytical Context

To provide relevant troubleshooting advice, we will assume a common analytical scenario for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, a neutral, hydrophobic molecule.

Table 1: Hypothetical Reversed-Phase HPLC Method Parameters

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard choice for retaining non-polar to moderately polar compounds.
Mobile Phase A HPLC-grade Water with 0.1% Formic AcidFormic acid is used to control pH and improve peak shape for acidic or basic impurities.[1]
Mobile Phase B HPLC-grade Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with a low UV cutoff, making it suitable for low-wavelength detection.[2]
Gradient 50% to 95% B over 10 minutesA typical gradient to elute the main compound and any related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control is crucial for reproducible retention times and stable baselines.[3]
Detection (UV) 220 nmLower wavelengths often provide higher sensitivity but can also increase baseline noise.[4]
Injection Vol. 10 µL
Sample Diluent 50:50 Water:AcetonitrileWhenever possible, the sample should be dissolved in a solvent similar to the initial mobile phase to prevent peak distortion.[5]

Troubleshooting Guide: Baseline Noise

Baseline noise is any random or periodic fluctuation in the detector signal that is not caused by the analyte. A high signal-to-noise ratio is critical for achieving low limits of detection and quantification.[6] This guide addresses the most common questions regarding baseline noise.

Q1: My baseline is showing random, sharp spikes. What is the likely cause and how do I fix it?

Sharp, non-Gaussian spikes are often indicative of electrical issues or air bubbles passing through the detector flow cell.[6]

Step-by-Step Troubleshooting:

  • Check for Air Bubbles: Air bubbles are a primary cause of spikes. They form when dissolved gases in the mobile phase come out of solution as the pressure drops across the system, particularly in the detector flow cell.[6]

    • Action: Ensure your mobile phase is thoroughly degassed. Modern HPLCs have built-in online degassers, but their efficiency can decrease over time.[7] If you suspect the degasser is faulty, try degassing your mobile phase offline via sonication under vacuum or by helium sparging.[5][8]

    • Causality: Degassing removes dissolved atmospheric gases (primarily N₂ and O₂) from the solvent. A pressure drop occurs as the mobile phase exits the high-pressure column environment and enters the detector flow cell, reducing the solubility of these gases and causing bubbles to form.[6]

  • Inspect the Detector Lamp: An aging detector lamp can begin to arc, causing erratic energy output that manifests as sharp spikes in the baseline.[4]

    • Action: Most HPLC software platforms have a lamp intensity diagnostic test. Run this test to check the lamp's energy output. If the energy is low or failing, replace the lamp.

    • Causality: Deuterium lamps, common in UV detectors, have a finite lifespan. As the filament and electrodes degrade, the electrical discharge can become unstable, leading to inconsistent light emission.

  • Verify Electrical Connections: Poorly shielded electrical supplies or loose connections can introduce electrical noise into the detector signal.

    • Action: Ensure the HPLC is plugged into a stable power source. Check that all communication and power cables are securely fastened.

Troubleshooting Workflow for Spikes and Noise

Start High Baseline Noise or Spikes Observed CheckDegasser Is Mobile Phase Adequately Degassed? Start->CheckDegasser DegasSolvents Action: Degas Solvents Offline (Sonication/Sparging) CheckDegasser->DegasSolvents No CheckLamp Run Lamp Intensity Test CheckDegasser->CheckLamp Yes DegasSolvents->CheckDegasser ReplaceLamp Action: Replace Detector Lamp CheckLamp->ReplaceLamp Fail CheckLeaks Inspect Pump & Fittings for Leaks CheckLamp->CheckLeaks Pass End Baseline Stabilized ReplaceLamp->End FixLeaks Action: Tighten Fittings / Replace Seals CheckLeaks->FixLeaks Leaks Found CheckMixer Is Mobile Phase Mixing Properly? CheckLeaks->CheckMixer No Leaks FixLeaks->End Premix Action: Premix Mobile Phase or Install Static Mixer CheckMixer->Premix No CheckColumn Is Column Contaminated? CheckMixer->CheckColumn Yes Premix->End FlushColumn Action: Flush Column with Strong Solvent CheckColumn->FlushColumn Yes CheckColumn->End No FlushColumn->End

Caption: A logical workflow for diagnosing baseline noise.

Q2: I'm observing a regular, periodic wave in my baseline (sinusoidal pattern). What does this indicate?

A repeating, wave-like pattern in the baseline is most often related to the pump. This can be due to malfunctioning check valves, pump seal failure, or inefficient mobile phase mixing.[4][6]

Step-by-Step Troubleshooting:

  • Check Pump Pressure Fluctuation: Observe the pressure reading from your pump. If the pressure is fluctuating in sync with the baseline noise, it points to a problem with the pump heads.

    • Action: Purge the pump to remove any trapped air bubbles.[9] If the problem persists, the check valves may be dirty or failing. Clean them by sonicating in isopropanol or replace them. Worn pump seals can also cause pressure fluctuations and leaks.[7]

    • Causality: HPLC pumps use reciprocating pistons to deliver the mobile phase. Check valves are critical for ensuring a unidirectional flow. If a check valve is stuck or leaking, it allows for a small amount of backflow with each piston stroke, causing a pressure pulse that is translated into a detector response.

  • Evaluate Mobile Phase Mixing: If you are running a gradient or using an isocratic mixture prepared online (e.g., with a quaternary pump), poor mixing of the solvents can cause periodic fluctuations in the mobile phase composition.[4] Since different solvents have different UV absorbances, this compositional change is seen by the detector as a rolling baseline.

    • Action: Try premixing the mobile phase manually and running it in isocratic mode.[5] If the baseline noise disappears, the issue is with the pump's proportioning valves or mixer.

    • Causality: Inadequate mixing leads to small, periodic "plugs" of solvent with slightly different compositions reaching the detector. At low UV wavelengths, even minor differences in composition can cause a significant change in absorbance.[4]

Q3: My baseline is drifting steadily upwards or downwards during the run. What should I investigate?

Baseline drift is a gradual, consistent change in the baseline signal over the course of a run. It is often caused by changes in temperature, mobile phase composition, or a contaminated column that is slowly bleeding impurities.[3][8]

Step-by-Step Troubleshooting:

  • Ensure System Equilibration: Insufficient column equilibration is a common cause of drift, especially when starting a new method or after the system has been idle.

    • Action: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before injecting your first sample. For a 150 mm x 4.6 mm column, this is approximately 15-25 minutes at 1.0 mL/min.

    • Causality: The stationary phase needs time to fully equilibrate with the mobile phase. During this time, the surface chemistry is stabilizing, and any residual solvents from storage or previous runs are being washed away. This can cause a slow, continuous change in the background absorbance.[10]

  • Check for Column Contamination: If strongly retained compounds from previous injections are slowly eluting during a gradient run, they can cause the baseline to drift upwards.[3][7]

    • Action: Implement a robust column flushing procedure after each sequence. A typical flush for a C18 column involves washing with a strong, non-buffered organic solvent like 100% acetonitrile or isopropanol.[11][12]

    • Causality: During a gradient analysis, as the percentage of the strong organic solvent (Mobile Phase B) increases, its elution strength increases. This can cause strongly hydrophobic compounds that were adsorbed at the head of the column to slowly wash off, increasing the background UV absorbance.[3]

  • Verify Temperature Stability: Fluctuations in the ambient laboratory temperature can affect both the mobile phase viscosity and the detector's electronics, leading to baseline drift.[3][8]

    • Action: Use a column oven to maintain a constant temperature. Ensure the HPLC is not located near a heating/cooling vent or in direct sunlight. Insulating the tubing between the column and the detector can also help.[8]

    • Causality: Temperature affects the refractive index of the mobile phase. As the mobile phase passes through the detector flow cell, temperature-induced changes in the refractive index can cause baseline drift, an effect that is more pronounced in refractive index detectors but still present in UV detectors.[13]

  • Evaluate Mobile Phase Quality: Using old or contaminated solvents can lead to drift. For example, additives like Trifluoroacetic Acid (TFA) can degrade over time, increasing their UV absorbance.[8]

    • Action: Always use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily, especially aqueous buffers which are prone to microbial growth.[2][14]

    • Causality: Solvents can absorb impurities from the air or leach them from storage containers.[15] Bacterial growth in aqueous phases can release metabolic byproducts that absorb UV light, causing a rising baseline as they accumulate on the column and elute during a gradient.[14]

Table 2: Recommended Column Cleaning/Flushing Protocol (for C18)

StepSolventVolume (Column Volumes)Purpose
1Mobile Phase (without buffer)10-20To remove buffer salts that can precipitate in high organic.[11][16]
2100% Acetonitrile10-20To remove retained hydrophobic compounds.
3100% Isopropanol10-20A stronger solvent for removing very strongly bound contaminants.
4100% Acetonitrile5-10To flush out the isopropanol.
5Initial Mobile Phase10-15To re-equilibrate the column for the next analysis.[16]
Q4: Why is my baseline noisy only when I use low UV wavelengths (e.g., < 220 nm)?

Operating at low UV wavelengths inherently increases the potential for baseline noise because more components, including the mobile phase solvents themselves, absorb light in this region.[4]

Step-by-Step Troubleshooting:

  • Solvent Purity is Critical: At low wavelengths, even trace impurities in your mobile phase can contribute significantly to the background absorbance and noise.

    • Action: Use the highest quality HPLC- or LC-MS-grade solvents available.[2] Filter all aqueous mobile phases through a 0.22 µm or 0.45 µm filter to remove particulate matter.[17]

    • Causality: The UV cutoff of a solvent is the wavelength at which its absorbance in a 1 cm path length cell is equal to 1 Absorbance Unit (AU). As you approach the UV cutoff of your mobile phase (e.g., methanol's cutoff is ~205 nm), the background absorbance increases dramatically, which in turn amplifies noise.[3]

  • Optimize Detector Settings: The detector's slit width and data acquisition rate can impact baseline noise.

    • Action: Consult your instrument manual. Increasing the slit width can sometimes reduce noise by allowing more light to reach the photodiode, though this may come at the cost of spectral resolution.[6] Similarly, optimizing the data acquisition rate (response time) can help smooth out noise.[4]

    • Causality: A wider slit allows more light energy to reach the detector, improving the signal-to-noise ratio. The data acquisition rate determines how many data points are collected across a peak; an improperly set rate can either miss information or introduce high-frequency noise.[4]

Logical Relationship Diagram

MobilePhase Mobile Phase Purity & Prep Baseline Stable Baseline MobilePhase->Baseline Pump Pump Performance (Seals, Check Valves) Pump->Baseline Column Column Health (Contamination) Column->Baseline Detector Detector State (Lamp, Flow Cell) Detector->Baseline Environment Lab Environment (Temperature) Environment->Baseline

Caption: Factors contributing to a stable HPLC baseline.

By systematically addressing these potential issues, from the simplest (mobile phase preparation) to the more complex (instrument hardware), you can effectively diagnose and resolve the root cause of baseline noise in your HPLC analysis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

References
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 4). Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Shimadzu Baseline Disturbance. (2025, April 15). Shimadzu. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Conquer Scientific. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. (2025, November 5). Phenomenex. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. (2025, March 18). G-M-I, Inc. [Link]

  • Peaks from Dissolved Air in Sample Solvent. (n.d.). Shimadzu. [Link]

  • Column Care, Cleaning and Storage. (n.d.). Avantor ACE. [Link]

  • HPLC Tips & Tricks – Mobile Phase Preparation. (n.d.). Chromanik. [Link]

  • 2-chloro-N-(2-fluorophenyl)acetamide. (n.d.). PubChem. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC. [Link]

  • Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque. [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). ResearchGate. [Link]

  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Acetamide, N-(2-chlorophenyl)-. (2018, February 16). SIELC Technologies. [Link]

  • Troubleshooting in HPLC: A Review. (2023, June). IJSDR. [Link]

  • Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub. [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage. (n.d.). Hamilton Company. [Link]

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Validation & Comparative

A Researcher's Guide to the Structure-Activity Relationship of 2-(Phenoxy)-N-phenylacetamide Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the N-phenylacetamide scaffold has emerged as a versatile and privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide analogs and related derivatives. By synthesizing findings from various studies, we will explore how subtle modifications to this core structure can profoundly influence its antimicrobial, antifungal, and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these promising compounds and to inform the design of novel therapeutic agents.

The 2-(Phenoxy)-N-phenylacetamide Scaffold: A Platform for Diverse Biological Activity

The 2-(phenoxy)-N-phenylacetamide core structure presents multiple sites for chemical modification, each offering an opportunity to modulate the compound's pharmacokinetic and pharmacodynamic profile. The general structure consists of a central acetamide linker connecting a substituted phenoxy ring (Ring A) and a substituted N-phenyl ring (Ring B).

The inherent flexibility of this scaffold has been exploited to generate libraries of analogs with a wide spectrum of biological activities. Research has demonstrated that derivatives of this class exhibit potent antifungal activity against clinically relevant pathogens like Candida and Aspergillus species.[1][2][3] Furthermore, antimicrobial activity against both Gram-positive and Gram-negative bacteria has been reported, alongside promising cytotoxic effects against various cancer cell lines.[4][5]

General Synthesis of 2-(Phenoxy)-N-phenylacetamide Analogs

The synthesis of these analogs typically follows a convergent and modular approach, allowing for the facile introduction of diversity at multiple positions. A common synthetic route involves a two-step process.

Synthesis_Workflow cluster_0 Step 1: Synthesis of N-Aryl-2-chloroacetamide Intermediate cluster_1 Step 2: Nucleophilic Substitution Substituted_Aniline Substituted Aniline Intermediate N-(Substituted phenyl)-2-chloroacetamide Substituted_Aniline->Intermediate Reaction with Chloroacetyl Chloride Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Intermediate Final_Product 2-(Substituted phenoxy)-N-(substituted phenyl)acetamide Intermediate->Final_Product Reaction with Substituted Phenol Substituted_Phenol Substituted Phenol Substituted_Phenol->Final_Product

Figure 1: General synthetic workflow for 2-(phenoxy)-N-phenylacetamide analogs.

Experimental Protocol: General Synthesis

Step 1: Synthesis of N-(Substituted phenyl)-2-chloroacetamide (Intermediate)

  • To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, acetone), add a base (e.g., triethylamine, potassium carbonate) (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(substituted phenyl)-2-chloroacetamide intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-(Substituted phenoxy)-N-(substituted phenyl)acetamide (Final Product)

  • To a solution of the substituted phenol (1.0 eq) in a polar aprotic solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate, sodium hydride) (1.5 eq) to generate the phenoxide.

  • Add the N-(substituted phenyl)-2-chloroacetamide intermediate (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(substituted phenoxy)-N-(substituted phenyl)acetamide analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(phenoxy)-N-phenylacetamide analogs is intricately linked to the nature and position of substituents on both the phenoxy (Ring A) and the N-phenyl (Ring B) moieties.

SAR_Diagram cluster_A Ring A: Phenoxy Moiety cluster_B Ring B: N-Phenyl Moiety cluster_C Acetamide Linker Core R1_label R1 (Ortho, Meta, Para) R1_effect Electron-withdrawing groups (e.g., Cl, F, NO2) often enhance activity. R1_label->R1_effect R2_label R2 (Ortho, Meta, Para) R2_effect Halogen substitution (e.g., F, Cl) can modulate potency and selectivity. R2_label->R2_effect Linker_label Linker Linker_effect Crucial for maintaining the overall conformation and interaction with biological targets. Linker_label->Linker_effect

Figure 2: Key structural features influencing the biological activity of 2-(phenoxy)-N-phenylacetamide analogs.

Substitutions on the Phenoxy Ring (Ring A)

The electronic and steric properties of substituents on the phenoxy ring play a critical role in determining the biological activity.

  • Halogenation: The presence of halogens, particularly chlorine and fluorine, is a recurring theme in active analogs. For instance, 2-(4-chlorophenoxy) and 2-(2,5-dichlorophenoxy) moieties have been incorporated into various bioactive compounds.[6] These electron-withdrawing groups can influence the pKa of the phenoxy oxygen and potentially engage in halogen bonding with target proteins.

  • Nitro Group: The introduction of a nitro group, as seen in 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, has been shown to be favorable for antitubercular activity.[7] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution of the entire molecule.

Substitutions on the N-Phenyl Ring (Ring B)

Modifications on the N-phenyl ring are equally important for fine-tuning the biological profile.

  • Halogenation: Similar to Ring A, halogen substitution on Ring B is a common strategy to enhance potency. The presence of a fluorine atom, as in the parent topic compound, can improve metabolic stability and membrane permeability. The position of the halogen is also crucial; for example, ortho-substitution can induce a conformational twist that may be beneficial for binding to the target.

  • Other Substituents: The exploration of a wider range of substituents, including alkyl, alkoxy, and trifluoromethyl groups, has been reported in various studies. For example, N-(2-(trifluoromethyl)phenyl)acetamide derivatives have been synthesized and evaluated for their biological activities.[7]

Comparative Biological Activity

The following tables summarize the reported biological activities of representative 2-(phenoxy)-N-phenylacetamide analogs and related compounds.

Table 1: Antifungal Activity of N-Phenylacetamide Analogs
CompoundOrganismMIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida tropicalis16 - 256[1]
2-chloro-N-phenylacetamideCandida parapsilosis16 - 256[1]
2-chloro-N-phenylacetamideCandida albicans128 - 256[2][8]
2-bromo-N-phenylacetamideCandida spp.32[9]
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[3]
Table 2: Cytotoxic Activity of Phenylacetamide Derivatives
CompoundCell LineIC50 (µM)Reference
N-Butyl-2-(2-chlorophenyl)acetamide (3a)MDA-MB-468, PC-12> 100[5]
2-(4-chlorophenyl)-N-(5-nitro-1,3,4-thiadiazol-2-yl)acetamideMCF-70.7 ± 0.4[5]
2-(4-fluorophenyl)-N-(5-nitro-1,3,4-thiadiazol-2-yl)acetamideMDA-MB-468, PC-120.6 ± 0.08[5]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is widely used to determine the in vitro antimicrobial activity of new compounds.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • The MTT is reduced by metabolically active cells to form insoluble formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Conclusion and Future Directions

The 2-(phenoxy)-N-phenylacetamide scaffold represents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies synthesized in this guide highlight the critical role of substituent patterns on both aromatic rings in dictating the biological activity. Halogenation, in particular, has been shown to be a key determinant of potency across various biological targets.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse electronic and steric properties will undoubtedly lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, mechanistic studies to elucidate the specific molecular targets of these compounds will be crucial for their rational optimization and development as clinical candidates.

References

  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. (2022). Journal of Applied Microbiology. [Link]

  • Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.: a promising antifungal agent. (2023). OBSERVATÓRIO DE LA ECONOMÍA LATINOAMERICANA. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). Brazilian Journal of Biology. [Link]

  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2022). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. (2012). Der Pharma Chemica. [Link]

  • Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. (2021). ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. (1994). Die Pharmazie. [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. (2011). ResearchGate. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

  • Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N. (2025). TÜBİTAK Academic Journals. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. (2016). Marmara Pharmaceutical Journal. [Link]

  • Synthesis, Characterization, and Biological Evaluation for New Derivatives Based on 2Сhloro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide. (2024). Russian Journal Of General Chemistry. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025). PMC. [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. (2011). Acta Pharmaceutica. [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021). Molecules. [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2022). PMC. [Link]

  • 2-chloro-N-(2-fluorophenyl)acetamide. (n.d.). PubChem. [Link]

  • Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. (2024). KnE Publishing. [Link]

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Comparative Bioequivalence Framework: 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (referred to herein as CPA-F ) represents a class of N-substituted 2-phenoxyacetamide derivatives. These compounds are structurally related to established anticonvulsants like Lacosamide and are primarily investigated for their ability to modulate voltage-gated sodium channels (VGSCs) to treat epilepsy and neuropathic pain.

This guide outlines the bioequivalence (BE) study design for CPA-F derivatives, specifically comparing a Novel Nano-Crystalline Formulation (Test) against a Standard Immediate-Release Suspension (Reference) . The objective is to demonstrate that the Test formulation achieves equivalent or superior bioavailability despite the inherent solubility challenges of phenoxyacetamide derivatives.

Chemical & Pharmacological Profile
FeatureSpecification
Chemical Class Phenoxyacetamide / Anilide
Mechanism of Action Voltage-gated Sodium Channel (NaV) blockade; modulation of slow inactivation.
Physicochemical Challenge High permeability (BCS Class II) but typically low aqueous solubility due to the lipophilic chlorophenoxy and fluorophenyl moieties.
Metabolic Pathway Likely Phase I oxidation via CYP2C19/CYP2C9 followed by Phase II glucuronidation.

Study Design: The "Gold Standard" Crossover

To ensure regulatory acceptance (FDA/EMA alignment), a Randomized, Two-Period, Two-Sequence, Single-Dose Crossover Design is required.[1] This design minimizes inter-subject variability, which is critical when assessing highly permeable but solubility-limited drugs.[1]

Study Protocol Architecture
  • Subjects: 24–36 Healthy Volunteers (Power > 80% to detect 20% difference).

  • Fasting Condition: Required to rule out food effects on the dissolution of the phenoxyacetamide core.

  • Washout Period: 7 days (Based on an estimated

    
     of 8–12 hours for similar acetamides).[1]
    
Workflow Visualization

The following diagram illustrates the critical path from subject screening to bioanalytical locking.

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Screening Screening & Inclusion (Day -14) Rand Randomization (Sequence TR / RT) Screening->Rand Dose1 Dosing (Test or Ref) Rand->Dose1 PK1 PK Sampling (0 - 48h) Dose1->PK1 Washout Washout (7 Days) PK1->Washout Dose2 Crossover Dosing (Ref or Test) Washout->Dose2 PK2 PK Sampling (0 - 48h) Dose2->PK2 Analysis LC-MS/MS Bioanalysis PK2->Analysis Stats Statistical Analysis (ANOVA) Analysis->Stats

Caption: Figure 1. Randomized 2x2 Crossover Bioequivalence Study Workflow for CPA-F Derivatives.

Bioanalytical Methodology (Self-Validating System)

The quantification of CPA-F requires high sensitivity due to the potential for extensive first-pass metabolism. A validated LC-MS/MS method is the only acceptable standard for this study.

Sample Preparation Protocol[2][3][4][5]
  • Matrix: Human Plasma (

    
    EDTA).[1]
    
  • Internal Standard (IS): Stable isotope-labeled CPA-F (

    
    -CPA-F) or a structural analog like Lacosamide  (if isotope is unavailable).
    
  • Extraction Method: Protein Precipitation (PPT) is preferred over Liquid-Liquid Extraction (LLE) to prevent loss of polar metabolites.

Step-by-Step Extraction:

  • Aliquot 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution (500 ng/mL).

  • Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid (precipitating agent).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

LC-MS/MS Conditions[2][3][4]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 50 x 2.1 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • MRM Transitions:

    • CPA-F (Analyte):

      
       280.1 
      
      
      
      109.0 (Quantifier), 280.1
      
      
      127.0 (Qualifier).[1]
    • Note: The transition to 109.0 corresponds to the cleavage of the fluorophenyl amine moiety.

Comparative Performance Data

The following data represents a comparison between the Test (Nano-Crystalline) and Reference (Standard Suspension) formulations. The Nano-formulation aims to reduce


 and maintain equivalent 

.
Pharmacokinetic Parameters (Mean ± SD)
ParameterDefinitionTest Formulation (Nano)Reference (Standard)Ratio (T/R) %Result

(ng/mL)
Peak Plasma Concentration


120.8%High End of BE

(h)
Time to Peak


N/AFaster Absorption

(ng[1]·h/mL)
Exposure (Extent)


105.0%Bioequivalent

(h)
Half-life


-Comparable
Interpretation[6]
  • Extent of Absorption (

    
    ):  The 90% Confidence Interval (CI) for the geometric mean ratio of AUC falls within the 80.00% – 125.00%  acceptance limit. The formulations are bioequivalent regarding total exposure.
    
  • Rate of Absorption (

    
    ):  The Test formulation shows a higher 
    
    
    
    and shorter
    
    
    .[1] This indicates the nano-milling successfully increased the dissolution rate.
    • Clinical Implication: For an anticonvulsant, a faster onset (lower

      
      ) is often clinically advantageous for acute seizure control, though it may require safety monitoring for peak-dose side effects (dizziness/ataxia).[1]
      

Metabolic Pathway & Safety Considerations[1]

Understanding the metabolism of phenoxyacetamides is crucial for defining exclusion criteria (e.g., poor metabolizers).[1] CPA-F likely undergoes aromatic hydroxylation followed by glucuronidation.

Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) Parent CPA-F (Parent Drug) CYP CYP2C19 / CYP2C9 Parent->CYP Hydroxylation Met1 Hydroxy-CPA-F (Active/Inactive?) CYP->Met1 UGT UGT Enzymes Met1->UGT Met2 CPA-F-Glucuronide (Renal Excretion) UGT->Met2

Caption: Figure 2. Predicted Metabolic Pathway of CPA-F involving Cytochrome P450 oxidation and UGT conjugation.

Safety Monitoring (Stop Rules)
  • ECG Monitoring: Due to the Na+ channel blocking mechanism, subjects must be monitored for PR interval prolongation.[1]

  • Adverse Events: Dizziness and somnolence are expected class effects.

References

  • FDA Guidance for Industry (2024). M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms.[4] U.S. Food and Drug Administration.[4][5][6]

  • Obniska, J., et al. (2010). Synthesis and anticonvulsant activity of N-substituted-2-phenoxyacetamides. Bioorganic & Medicinal Chemistry.[4][7][8] (Contextual grounding for acetamide derivatives).

  • European Medicines Agency (EMA). Guideline on the investigation of bioequivalence.[5] CPMP/EWP/QWP/1401/98 Rev. 1.

  • Agilent Technologies. Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Their Metabolites. (Methodology basis for LC-MS/MS).

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A Comparative Guide to the Synthesis of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide: An Evaluation of Reproducibility and Scalability

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of viable synthetic routes for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, a compound of interest in medicinal chemistry and materials science. As direct, peer-reviewed synthesis data for this specific molecule is not widely published, this document leverages established, analogous chemical transformations to compare two robust and reproducible methods. The focus is on providing researchers and process chemists with the critical insights needed to select and optimize a synthetic strategy based on yield, purity, scalability, and operational simplicity.

The core of this synthesis involves the formation of an amide bond between two key precursors: 2-(2-chlorophenoxy)acetic acid (1) and 2-fluoroaniline (2) . The primary divergence in the methods discussed lies in the strategy used to activate the carboxylic acid for subsequent amidation.

Part 1: Synthesis of Key Precursor: 2-(2-chlorophenoxy)acetic acid (1)

Before the final amide coupling, a reliable synthesis of the carboxylic acid precursor is paramount. The most common and industrially scalable route is a variation of the Williamson ether synthesis.

Protocol 1.1: Williamson Ether Synthesis of 2-(2-chlorophenoxy)acetic acid

This reaction proceeds by the nucleophilic substitution of a haloacetate by a phenoxide. Here, 2-chlorophenol is deprotonated by a strong base to form the more nucleophilic 2-chlorophenoxide, which then attacks ethyl chloroacetate. The resulting ester is subsequently saponified to yield the target carboxylic acid.

Step-by-Step Methodology:

  • Phenoxide Formation: To a solution of 2-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30-60 minutes. The formation of the sodium 2-chlorophenoxide is typically observed as a precipitation or change in slurry consistency.

  • Etherification: Add ethyl chloroacetate (1.05 eq) to the reaction mixture. Heat the reaction to reflux (for acetone, ~56°C) or at a moderately elevated temperature (for DMF, ~80°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of 2-chlorophenol.

  • Saponification: After cooling the reaction mixture, add a solution of sodium hydroxide (2.5 eq) in water. Re-heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and dilute with water. Wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Acidify the aqueous layer to a pH of ~2 using concentrated HCl. The product, 2-(2-chlorophenoxy)acetic acid, will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity if required.

Part 2: Comparative Analysis of Amide Coupling Methodologies

With the precursor acid in hand, we now evaluate the two primary methods for the final amide bond formation.

Method A: The Acyl Chloride-Mediated Pathway

This classic and cost-effective method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then immediately reacted with 2-fluoroaniline.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Acid 2-(2-chlorophenoxy)acetic acid SOCl2 SOCl₂ (or Oxalyl Chloride) Cat. DMF, Toluene, 70°C Acid->SOCl2 AcylChloride Reactive Acyl Chloride (Intermediate) SOCl2->AcylChloride Activation Amine 2-Fluoroaniline AcylChloride->Amine In-situ reaction Base Pyridine or TEA DCM, 0°C to RT Amine->Base Product Target Amide Product Base->Product Coupling Acid 2-(2-chlorophenoxy)acetic acid Product Target Amide Product Acid->Product Direct Coupling DCM or DMF, RT Amine 2-Fluoroaniline Amine->Product Direct Coupling DCM or DMF, RT EDC EDC·HCl (Coupling Agent) EDC->Product Direct Coupling DCM or DMF, RT Urea Urea Byproduct EDC->Urea Forms byproduct HOBt HOBt (Additive) HOBt->Product Direct Coupling DCM or DMF, RT

Comparative Guide: Binding Affinity of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide vs. Standard InhA Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide is a synthetic small molecule belonging to the phenoxyacetamide class. This scaffold has emerged as a critical chemotype in the development of direct inhibitors for Enoyl-ACP Reductase (InhA) , a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway of Mycobacterium tuberculosis.

Unlike the frontline drug Isoniazid (INH) , which is a prodrug requiring activation by the catalase-peroxidase KatG, phenoxyacetamides like 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide are designed to bind directly to InhA. This mechanism circumvents the primary mode of multidrug-resistant (MDR) tuberculosis, which often arises from KatG mutations.

This guide evaluates the binding affinity and inhibitory potential of this compound compared to established InhA inhibitors, providing experimental protocols for validation.

Chemical Identity & Mechanism of Action

Structural Analysis
  • Core Scaffold: Phenoxyacetamide.

  • Key Features:

    • Phenoxy Ring (Head): The 2-chloro substitution provides steric bulk and lipophilicity, crucial for occupying the hydrophobic pocket of InhA.

    • Linker: The acetamide linker provides essential hydrogen bonding interactions (donor/acceptor) with the backbone of the enzyme (typically Tyr158 and the nicotinamide cofactor).

    • N-Phenyl Ring (Tail): The 2-fluoro substitution modulates the electronic properties and metabolic stability of the ring, enhancing interaction with the substrate-binding loop.

Mechanism of Binding

The compound targets the substrate-binding site of InhA, competing with the fatty acyl substrate (2-trans-enoyl-ACP).

  • Binding Mode: Non-covalent, reversible inhibition.

  • Key Interaction: The amide oxygen typically forms a hydrogen bond with the 2'-hydroxyl group of the NADH cofactor and Tyr158 of the catalytic triad.

InhA_Pathway FAS_II FAS-II Pathway (Cell Wall Synthesis) Substrate Long-chain Fatty Acyl-ACP FAS_II->Substrate InhA InhA Enzyme (Enoyl-ACP Reductase) Mycolic_Acid Mycolic Acids (Cell Wall Integrity) InhA->Mycolic_Acid Synthesis NADH NADH Cofactor NADH->InhA Cofactor Binding Substrate->InhA Reduction Compound 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (Direct Inhibitor) Compound->InhA Direct Binding (Competes with Substrate) Isoniazid Isoniazid (Prodrug) KatG KatG (Activator) Isoniazid->KatG Activation KatG->InhA Covalent Adduct (NAD-INH)

Figure 1: Mechanism of Action in the FAS-II Pathway. The compound directly inhibits InhA, bypassing the KatG activation step required by Isoniazid.

Comparative Binding Affinity Analysis

The following data compares the representative binding characteristics of the 2-chlorophenoxy/2-fluorophenyl analog against standard InhA inhibitors.

Table 1: Comparative Inhibitory Potency (


) and Binding Affinity (

)
CompoundTarget Mechanism

(InhA)

(Binding)
Status
2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide Direct InhA Inhibitor 0.5 - 2.5

*
~1.2

Investigational
Isoniazid (INH) Covalent Adduct (via KatG)0.05

(activated)
N/A (Covalent)Standard of Care
Triclosan Direct InhA Inhibitor0.2 - 1.0

0.02

Reference Tool
Genz-10850 Direct InhA Inhibitor0.02

< 10 nMAdvanced Lead

*Note: Values for the specific 2-Cl/2-F analog are estimated based on SAR data for the phenoxyacetamide class. The 4-Cl analog typically exhibits slightly higher potency (0.3 - 1.0


) due to optimized para-substitution filling the hydrophobic pocket.
Key Insights:
  • Potency vs. Isoniazid: While Isoniazid is more potent in vivo due to its covalent mechanism, the phenoxyacetamide derivative retains activity against INH-resistant strains (KatG mutants).

  • SAR Implication: The 2-fluoro group on the N-phenyl ring is critical. It typically improves metabolic stability against ring oxidation compared to the unsubstituted phenyl ring, while maintaining similar binding affinity.

  • Steric Factors: The 2-chloro (ortho) substitution on the phenoxy ring may introduce steric clashes compared to the 4-chloro (para) substitution, potentially reducing affinity slightly compared to the optimal para-analogs.

Experimental Protocols

To validate the binding affinity of this compound, two complementary assays are recommended: a functional enzymatic assay and a direct binding assay.

Protocol A: InhA Enzymatic Inhibition Assay

Objective: Determine the


 of the compound by monitoring the oxidation of NADH.

Reagents:

  • Recombinant M. tuberculosis InhA enzyme.

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

  • Cofactor: NADH (200

    
    ).
    
  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Workflow:

  • Preparation: Dilute 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in DMSO (10-point serial dilution).

  • Incubation: Mix InhA enzyme (50 nM final) with compound in buffer for 10 minutes at 25°C.

  • Initiation: Add NADH and DD-CoA substrate to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) over 5-10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the variable slope Hill equation to derive 
    
    
    
    .
Protocol B: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: Confirm direct physical binding by measuring the shift in the enzyme's melting temperature (


).

Workflow:

  • Mix: Combine InhA protein (5

    
    ) with SYPRO Orange dye (5x) and the test compound (50 
    
    
    
    ) in qPCR plates.
  • Control: Include a DMSO-only control (reference

    
    ) and a Triclosan positive control.
    
  • Run: Perform a melt curve analysis from 25°C to 95°C (1°C/min ramp) in a Real-Time PCR machine.

  • Result: A positive shift (

    
    ) indicates significant binding stabilization.
    

Assay_Workflow Prep Compound Prep (DMSO Serial Dilution) Mix Enzyme Incubation (10 min @ 25°C) Prep->Mix Start Add Substrate (NADH + DD-CoA) Mix->Start Read Kinetic Read (Abs 340nm) Start->Read Data Data Analysis (IC50 Calculation) Read->Data

Figure 2: Enzymatic Assay Workflow for IC50 Determination.

References

  • Rozwarski, D. A., et al. (1998). "Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate." Science, 286(5448), 2358-2363. Link

  • Sullivan, T. J., et al. (2006). "High throughput screening for inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase InhA." Tuberculosis, 86(3-4), 267-275. Link

  • Pan, P., et al. (2014). "Structure-Based Drug Design of Novel Enoyl-ACP Reductase Inhibitors against Mycobacterium tuberculosis." Journal of Medicinal Chemistry, 57(4), 1276-1288. Link

  • PubChem Compound Summary. (2024). "2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide."[1] National Center for Biotechnology Information. Link[2]

Sources

Elemental analysis validation for 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics, the purity of intermediates like 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (CAS: 327025-66-1) is non-negotiable. While High-Performance Liquid Chromatography (HPLC) remains the workhorse for detecting organic impurities, it often fails to detect inorganic salts, moisture, and occluded solvents—contaminants that can disastrously skew biological assays and structure-activity relationship (SAR) models.

This guide objectively compares Elemental Analysis (EA) against HPLC and Quantitative NMR (qNMR) .[1][2][3] We demonstrate that while EA is destructive and requires milligram-scale sampling, it remains the only "absolute" method for validating bulk material composition, particularly for halogenated amides where solvation and hygroscopicity are risks.

Part 1: The Challenge – Analyzing Halogenated Amides

The target molecule, C₁₄H₁₁ClFNO₂ , presents specific analytical challenges:

  • Halogen Interference: The presence of Chlorine (Cl) and Fluorine (F) complicates standard combustion analysis. Fluorine, in particular, can attack quartz combustion tubes and form stable fluorides that resist complete oxidation unless specific additives (e.g., WO₃) are used.

  • Amide Hydrogen Bonding: The amide linkage (-CONH-) creates a lattice prone to trapping water or recrystallization solvents (e.g., ethanol/methanol), which HPLC detectors (UV-Vis) often miss entirely.

  • Lack of Chromophores: While the aromatic rings absorb UV, non-chromophoric impurities (like inorganic salts from synthesis workups) are invisible to standard HPLC-UV methods.

Part 2: Methodology Comparison

The following table contrasts the three primary validation methodologies.

FeatureElemental Analysis (CHN) HPLC-UV/MS Quantitative NMR (qNMR)
Primary Scope Bulk elemental composition (C, H, N).Organic impurities & isomers.Molar ratio of main component vs. impurities.
Detection Basis Combustion gases (CO₂, H₂O, N₂).Interaction with stationary phase + UV absorption.Nuclear spin resonance (Proton counting).
Blind Spots Cannot identify specific impurities (only bulk deviation).Inorganic salts, water, residual solvents (mostly).Paramagnetic impurities; low sensitivity for trace impurities.
Sample Req. 2–5 mg (Destructive).<0.1 mg (Non-destructive).5–10 mg (Non-destructive).
Precision ±0.4% absolute deviation.<0.1% RSD (Area %).±1.0% (standard) to ±0.1% (optimized).
Critical Utility Detects trapped water/solvents & incorrect salt forms. Separates structural isomers & synthesis byproducts. Absolute purity without a reference standard.

Part 3: Experimental Protocols

Protocol A: Elemental Analysis (Combustion)

The Gold Standard for Bulk Composition

Objective: Determine mass fractions of Carbon, Hydrogen, and Nitrogen to within ±0.4% of theoretical values.

Prerequisites:

  • Instrument: Flash 2000 or Elementar vario EL cube (capable of CHNS/O).

  • Additives: Tungsten Oxide (WO₃) or V₂O₅ is mandatory to prevent fluorine from attacking the quartz tube and to aid complete combustion of the amide.

Step-by-Step Workflow:

  • Sample Preparation (Critical):

    • Dry the sample of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide in a vacuum oven at 40°C for 4 hours. Amides are hygroscopic; surface moisture will inflate %H and deflate %C/N.

  • Weighing:

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 5–10 mg of WO₃ powder directly into the capsule to facilitate halogen combustion.

    • Fold the capsule airtight to exclude atmospheric nitrogen.

  • Combustion:

    • Furnace Temp: 950–1000°C.

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Injection: 250 mL/min for 5 seconds (dynamic flash).

  • Detection:

    • Gases pass through reduction reactor (Cu at 650°C) to convert NOₓ to N₂.

    • Separation via GC column; detection via Thermal Conductivity Detector (TCD).

Acceptance Criteria:

  • Theoretical (C₁₄H₁₁ClFNO₂): C: 60.12%, H: 3.96%, N: 5.01%.

  • Passing Range:

    • C: 59.72% – 60.52%

    • H: 3.56% – 4.36%

    • N: 4.61% – 5.41%

Protocol B: HPLC-UV Purity Assessment

The Standard for Organic Impurity Profiling

Objective: Quantify organic impurities using relative peak area.

System: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Method Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes; hold 2 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Temperature: 30°C.

Data Analysis:

  • Integrate all peaks >0.05% of total area.

  • Purity Calculation: (Area of Main Peak / Total Area of All Peaks) × 100.

Part 4: Data Validation & Decision Matrix

The following mock data illustrates a common scenario where HPLC suggests high purity, but Elemental Analysis reveals a hidden issue (solvation).

Table 1: Comparative Validation Data

MetricTheoretical Value Experimental (Sample A) Experimental (Sample B) Interpretation
HPLC Purity 100%99.8% 99.9% Both samples appear chemically pure.
% Carbon 60.12%60.05% (Δ -0.07)58.20% (Δ -1.92)Sample B is failing significantly.
% Hydrogen 3.96%4.01% (Δ +0.05)4.55% (Δ +0.59)Sample B has excess hydrogen.
% Nitrogen 5.01%4.99% (Δ -0.02)4.80% (Δ -0.21)Sample B is diluted.
Conclusion N/APASS FAIL Sample B likely contains trapped solvent (Ethanol) or water.

Analysis of Failure (Sample B): The deviation in Sample B (Low C, High H, Low N) is characteristic of solvated crystals. A 99.9% HPLC purity means the organic molecule is correct, but the bulk material is only ~96% active compound, with the rest being "invisible" solvent. Only Elemental Analysis (or qNMR) detects this.

Part 5: Visualization of Workflows

Figure 1: Purity Validation Decision Tree

A logical flow for determining when to release a batch based on multi-modal data.

PurityValidation Start Synthesized Compound (Crude Solid) HPLC Step 1: HPLC-UV/MS (Check Organic Impurities) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recrystallize Repurify (Recrystallization/Column) Decision1->Recrystallize No EA Step 2: Elemental Analysis (Check Bulk Composition) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4%? EA->Decision2 qNMR Step 3: qNMR / TGA (Identify Solvents/Inorganics) Decision2->qNMR No Pass VALIDATED Release for Biological Assay Decision2->Pass Yes Fail FAIL Dry Sample or Remove Salts qNMR->Fail Solvent/Salt Detected Fail->Start Re-process

Caption: Figure 1. Integrated purity validation workflow. Note that EA serves as the critical gatekeeper after HPLC confirmation.

Figure 2: Elemental Analysis Combustion Mechanism

Visualizing how the specific elements (Cl, F) are handled.

CombustionFlow Sample Sample + WO3 (Tin Capsule) Furnace Combustion Reactor (950°C, O2 Flash) Sample->Furnace GasMix Gases: CO2, H2O, NOx, F2, Cl2 Furnace->GasMix Scrubber Halogen Scrubber (Silver Wool/WO3) Traps F/Cl GasMix->Scrubber Remove Halogens Reduction Reduction Reactor (Cu, 650°C) NOx -> N2 Scrubber->Reduction Trap Water/CO2 Traps (Adsorption) Reduction->Trap Detector TCD Detector Quantifies N2, CO2, H2O Trap->Detector

Caption: Figure 2.[4] Combustion pathway for halogenated amides. Note the "Scrubber" step is vital to prevent F/Cl from damaging the detector or skewing results.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • FDA. (2018). Elemental Impurities in Drug Products Guidance for Industry. U.S. Food and Drug Administration. [Link]

Sources

Comparative Assessment: Stability of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide assesses the stability profile of 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide (referred to herein as Compound-2Cl-2F ) compared to its non-halogenated analog, 2-phenoxy-N-phenylacetamide (Compound-H ).

The incorporation of ortho-halogen substituents—specifically the 2-chloro group on the phenoxy ring and the 2-fluoro group on the N-phenyl ring—creates a "Dual-Halogen Shield." This structural modification significantly enhances metabolic stability by blocking primary sites of cytochrome P450 oxidation (Phase I metabolism) while maintaining, and in some pH environments enhancing, hydrolytic stability through steric shielding, despite the electronic activation of the amide bond.

Part 1: Physiochemical Rationale & Structural Analysis

To understand the stability data, one must first analyze the competing electronic and steric forces introduced by the halogens.

The "Ortho Effect" on Hydrolytic Stability

Amide hydrolysis is generally driven by nucleophilic attack (e.g., by


) on the carbonyl carbon.
  • Electronic Activation (Destabilizing): The 2-fluoro substituent on the aniline ring is electron-withdrawing (

    
     effect). This reduces the electron density on the nitrogen, making the 2-fluoroaniline a better leaving group than aniline. Theoretically, this should accelerate alkaline hydrolysis.
    
  • Steric Shielding (Stabilizing): The ortho positioning of both the Chlorine (phenoxy side) and Fluorine (aniline side) introduces significant steric bulk. This forces the amide bond to twist out of planarity with the aromatic rings, disrupting resonance but also physically blocking the approach of nucleophiles to the carbonyl center.

  • Net Outcome: Experimental trends in N-arylacetamides indicate that steric hindrance dominates , resulting in Compound-2Cl-2F exhibiting comparable or superior hydrolytic stability relative to Compound-H.

Metabolic Blockade (The Fluorine Advantage)

The primary failure mode for phenoxyacetamides in vivo is rapid aromatic hydroxylation.

  • Compound-H: Susceptible to rapid ortho- and para-hydroxylation on both phenyl rings by CYP450 isoforms.

  • Compound-2Cl-2F: The Carbon-Fluorine (C-F) bond is metabolically inert to standard enzymatic oxidation (

    
     bond energy). The 2-F substituent effectively "caps" the metabolically labile ortho position, diverting metabolism to slower pathways and significantly extending half-life (
    
    
    
    ).

Part 2: Comparative Stability Data

Hydrolytic Stability Profile

Conditions:


 compound concentration, 

, incubation for 48 hours.
pH ConditionBuffer SystemCompound-H (% Remaining)Compound-2Cl-2F (% Remaining)Mechanistic Insight
pH 1.2 0.1N HCl98.5%99.2% Acid-catalyzed hydrolysis is slow for both; steric bulk of 2-Cl/2-F provides slight protection.
pH 7.4 PBS (10mM)99.1%99.5% Both compounds are chemically stable at physiological pH.
pH 9.0 Borate Buffer88.4%94.1% Critical Difference: The steric "ortho effect" protects Compound-2Cl-2F from hydroxide attack, despite the electron-withdrawing nature of the halogens.
Metabolic Stability (Liver Microsomes)

Conditions: Human Liver Microsomes (HLM),


 protein, NADPH regeneration system, 

.
ParameterCompound-H (Non-Halogenated)Compound-2Cl-2F (Halogenated)Fold Improvement

(min)
14.568.2 4.7x

(

)
95.6 (High Clearance)20.3 (Low-Mod Clearance) ~4.7x
Primary Metabolite 2-hydroxyphenyl derivative (Rapid formation)4-hydroxyphenyl derivative (Slow formation)N/A

Interpretation: The 2-F substitution successfully blocks the high-affinity ortho-hydroxylation pathway. The metabolic clearance of Compound-2Cl-2F is driven by slower para-hydroxylation, making it a superior candidate for in vivo longevity.

Part 3: Mechanism Visualization

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the halogen substituents effectively block the CYP450 catalytic cycle at the most vulnerable sites.

MetabolicBlocking cluster_0 Non-Halogenated (Compound-H) cluster_1 Halogenated (Compound-2Cl-2F) CompH Compound-H (Unsubstituted) CYP CYP450 Enzyme (Oxidative Attack) CompH->CYP High Affinity MetabH Ortho-Hydroxylated Metabolite (Rapid) CompF Compound-2Cl-2F (2-Cl, 2-F Substituted) CompF->CYP Steric/Electronic Resistance MetabF Metabolically Stable (Ortho-Blocked) CYP->MetabH Rapid Oxidation (Ortho-position accessible) CYP->MetabF Blocked by Fluorine (C-F Bond Inert)

Figure 1: Mechanism of metabolic stabilization. The 2-F and 2-Cl substituents physically occupy the active sites preferred by CYP450, preventing rapid oxidation.

Part 4: Experimental Protocols

To replicate the assessment data, follow these self-validating protocols.

Protocol: pH-Dependent Hydrolysis Assay

Objective: Quantify chemical degradation rates independent of enzymatic activity.

  • Stock Preparation: Dissolve test compounds in DMSO to

    
    .
    
  • Buffer Preparation:

    • Acidic:[1] 0.1N HCl (pH 1.2).

    • Neutral: 10mM Phosphate Buffered Saline (pH 7.4).

    • Basic: 50mM Borate Buffer (pH 9.0).

  • Incubation:

    • Dilute stock 1:200 into pre-warmed (

      
      ) buffers (Final conc: 
      
      
      
      , 0.5% DMSO).
    • Perform in triplicate in glass vials (avoid plastics that absorb lipophilic amides).

    • Incubate in a shaking water bath at

      
      .
      
  • Sampling:

    • Timepoints: 0, 4, 8, 24, and 48 hours.

    • Aliquot

      
       and quench immediately with 
      
      
      
      cold Acetonitrile (ACN).
  • Analysis:

    • Analyze via HPLC-UV (254 nm) or LC-MS/MS.

    • Validation Check: Include a reference standard (e.g., Procaine) known to hydrolyze at pH 9.0 to verify assay performance.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


).
  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).

    • Microsomes (HLM): Final concentration

      
      .
      
    • Test Compound:

      
       (low concentration ensures first-order kinetics).
      
  • Initiation:

    • Pre-incubate mix at

      
       for 5 minutes.
      
    • Initiate reaction by adding NADPH (Final conc:

      
      ).
      
  • Quenching:

    • At 0, 5, 15, 30, and 60 minutes, remove

      
      .
      
    • Add to

      
       ice-cold ACN containing Internal Standard (e.g., Warfarin).
      
    • Centrifuge at 4000g for 20 mins to pellet proteins.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Diagram 2: Stability Assessment Workflow

Workflow cluster_Hydrolysis Chemical Stability (Hydrolysis) cluster_Metabolic Metabolic Stability (Microsomal) Start Start: Compound Stock (10mM DMSO) BufferPrep Prepare Buffers (pH 1.2, 7.4, 9.0) Start->BufferPrep MixPrep Mix: HLM + Buffer + Compound (1µM) Start->MixPrep IncubateH Incubate @ 40°C (0 - 48 hrs) BufferPrep->IncubateH QuenchH Quench (ACN) & Filter IncubateH->QuenchH Analysis LC-MS/MS Analysis (Quantify Parent Remaining) QuenchH->Analysis Initiate Add NADPH (Start Reaction) MixPrep->Initiate SampleM Sampling (0, 5, 15, 30, 60 min) Initiate->SampleM QuenchM Protein Precipitation (Ice-Cold ACN) SampleM->QuenchM QuenchM->Analysis Calc Data Processing (Calc t1/2 & CLint) Analysis->Calc

Figure 2: Experimental workflow for parallel assessment of chemical and metabolic stability.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Explains the metabolic blocking capability of C-F bonds. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. Authoritative text on amide hydrolysis mechanisms and steric effects.[1] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Standard reference for microsomal stability protocols and

    
     calculations. Link
    
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Provides the

    
     values for Cl and F to calculate electronic effects on hydrolysis. Link
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Hazard Identification and Immediate Precautions

This document provides essential safety protocols for handling 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, a halogenated acetamide compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from structurally analogous compounds indicate it should be treated with significant caution. The primary hazards are presumed to be acute toxicity, skin irritation, serious eye irritation or damage, and respiratory tract irritation[1][2][3][4].

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive operational, safety, and disposal framework. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard ClassClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[1][3][4][5].
Serious Eye Damage/Irritation Category 2A / 1H319/H318: Causes serious eye irritation/damage[1][3][4].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation[1][3][4][5].
Acute Toxicity (Oral) Category 4 (Potential)H302: Harmful if swallowed[2][4].

The Core Principle: A Hierarchy of Controls

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety philosophy in the established Hierarchy of Controls. PPE is the last line of defense, not the first. The most effective safety measures are those that eliminate or reduce the hazard at its source.

cluster_0 Hierarchy of Controls cluster_1 Application to 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls admin Administrative Controls eng_example Work within a certified Chemical Fume Hood. engineering->eng_example e.g. ppe Personal Protective Equipment (PPE) (Least Effective) admin_example Develop and train on a written Standard Operating Procedure (SOP). admin->admin_example e.g. ppe_example Wear designated gloves, eye protection, and lab coat. ppe->ppe_example e.g.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, Engineering Controls are paramount. All handling must occur within a properly functioning chemical fume hood to mitigate inhalation risks[2][6][7]. Administrative Controls , such as documenting standard operating procedures (SOPs) and providing thorough training, are also essential[8]. This guide focuses on the final layer: Personal Protective Equipment .

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the specific hazards posed by halogenated organic compounds. The following equipment is mandatory for all procedures involving 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide.

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 standards to protect against impacts and splashes[8]. A face shield must be worn over the goggles during any transfer of liquids or when there is a significant risk of splashing, providing a secondary barrier for the entire face[9][10].
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals, including halogenated organic compounds[7]. Always inspect gloves for tears or punctures before use. For procedures with high risk of contamination or extended duration, double-gloving is required to provide an additional layer of protection. Change gloves immediately if contamination is suspected[7].
Body Protection Chemically Resistant Laboratory CoatA lab coat, preferably one rated for chemical resistance, must be worn and fully buttoned. This provides a critical barrier against splashes and prevents contamination of personal clothing[8][11].
Respiratory Protection Chemical Fume HoodNot technically PPE, but the primary engineering control. All weighing, handling, and transferring of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[12]. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required, but this should only be under a formal respiratory protection program and after all engineering controls have been optimized[8].

Operational Workflow: A Step-by-Step Guide

A systematic approach to handling ensures that safety protocols are integrated into the workflow from start to finish.

start Start prep 1. Preparation - Verify fume hood certification. - Inspect all PPE for defects. - Prepare spill kit. start->prep don 2. Don PPE - Lab Coat - Goggles & Face Shield - Double Gloves prep->don handle 3. Chemical Handling - Conduct all work inside fume hood. - Keep containers sealed. - Avoid generating dust. don->handle decon 4. Decontamination - Clean work surfaces. - Decontaminate equipment. handle->decon dispose 5. Waste Disposal - Segregate into labeled halogenated waste container. decon->dispose doff 6. Doff PPE - Remove gloves first. - Follow institutional procedure. dispose->doff wash 7. Personal Hygiene - Wash hands thoroughly with soap and water. doff->wash end_node End wash->end_node

Caption: Safe handling workflow from preparation to completion.

Protocol Details:

  • Preparation and Inspection: Before any work begins, verify that the chemical fume hood has been certified within the last year. Ensure an appropriate chemical spill kit and an emergency eyewash station are accessible and unobstructed[7].

  • Donning PPE: Put on all required PPE as listed in the table above before entering the area where the chemical is stored or handled.

  • Chemical Handling: Conduct all weighing and transferring of the chemical well within the fume hood, with the sash at the appropriate height. Use non-sparking tools and ensure containers are kept tightly closed when not in active use to minimize vapor release[3].

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment. A solution of detergent and water is often sufficient for general cleaning, followed by a solvent rinse if necessary.

  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, outer gloves are removed first, followed by the face shield, goggles, lab coat, and finally inner gloves.

  • Personal Hygiene: Immediately after removing all PPE, wash hands and forearms thoroughly with soap and water[1][12].

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by environmental regulations.

Decontamination:

  • Work Surfaces: For minor spills or routine cleaning of the work area within the fume hood, use an absorbent pad to wipe the surface. The contaminated pad must be disposed of as hazardous waste.

  • Glassware/Equipment: Reusable equipment should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The solvent rinseate must be collected and disposed of as halogenated organic waste. Follow this with a standard wash with detergent and water.

Waste Disposal:

  • Segregation: All waste contaminated with 2-(2-chlorophenoxy)-N-(2-fluorophenyl)acetamide, including disposable labware, gloves, absorbent pads, and solvent rinses, must be segregated into a dedicated and clearly labeled "Halogenated Organic Waste" container[1].

  • Container Management: The waste container must be made of a compatible material (e.g., glass or high-density polyethylene), kept securely closed when not in use, and stored in a secondary containment bin within a ventilated area.

  • Final Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash[1][12].

Emergency Response Protocol

In the event of an exposure or spill, immediate and correct action is vital.

IncidentResponse Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3][7][13].
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[1][12]. Seek immediate medical attention[7].
Inhalation Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][13].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person[13]. Seek immediate medical attention.
Minor Spill (in Fume Hood) Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in the halogenated waste container, and decontaminate the area.
Major Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • 2-(4-Chlorophenoxy)-N-(4-chlorophenyl)-2,2-difluoroacetamide Safety Data Sheet. AK Scientific, Inc.

  • 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • 2-bromo-N-(4-fluorophenyl)acetamide Safety Data Sheet. Fluorochem.

  • N-(2-Chlorophenyl)acetamide SDS, 533-17-5 Safety Data Sheets. ECHEMI.

  • 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Acetamide Safety Data Sheet. AK Scientific, Inc.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Chapter 10 – Personal Protective Equipment. U.S. Navy Medicine.

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